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  • Product: Methyl phenyldithiocarbamate
  • CAS: 701-73-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl Phenyldithiocarbamate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword Methyl phenyldithiocarbamate, a member of the versatile dithiocarbamate class of organosulfur compounds, stands at the intersection of synthetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl phenyldithiocarbamate, a member of the versatile dithiocarbamate class of organosulfur compounds, stands at the intersection of synthetic chemistry, materials science, and pharmacology. While the broader family of dithiocarbamates has seen extensive application, from agricultural fungicides to vulcanization accelerators, the specific properties and potential of individual ester derivatives like methyl phenyldithiocarbamate warrant a focused, in-depth examination. This guide, intended for the practicing researcher, aims to provide a comprehensive technical overview of methyl phenyldithiocarbamate, moving beyond a simple recitation of facts to explore the causality behind its chemical behavior and potential utility. As a self-validating resource, every piece of data and every protocol is grounded in authoritative references, providing a trustworthy foundation for future research and development.

Chemical Identity and Molecular Structure

Methyl phenyldithiocarbamate is systematically named methyl N-phenylcarbamodithioate . Its identity is unambiguously established by its CAS number, 701-73-5.[1] The molecule is composed of a phenyl group attached to a dithiocarbamate functional group, which is in turn S-methylated.

The structural formula of methyl phenyldithiocarbamate is C₈H₉NS₂.[1] The core dithiocarbamate moiety, >N−C(=S)−S−, is the defining feature of this class of compounds. The lone pair of electrons on the nitrogen atom can delocalize into the C=S double bond, giving the C-N bond partial double bond character. This resonance stabilization influences the molecule's geometry and reactivity.

Caption: 2D structure of methyl phenyldithiocarbamate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of methyl phenyldithiocarbamate.

PropertyValueSource
Molecular Formula C₈H₉NS₂[1]
Molecular Weight 183.3 g/mol [1]
Melting Point Not definitively reported for pure compound. A related compound, methyl dimethyldithiocarbamate, has a melting point of 43-47 °C.
Boiling Point Not experimentally determined.
Density Not experimentally determined.
Solubility Expected to be soluble in many organic solvents such as chloroform, acetone, and DMSO. Dithiocarbamates generally exhibit good solubility in organic solvents.[2]
Appearance Likely a solid at room temperature.

Synthesis of Methyl Phenyldithiocarbamate

The synthesis of methyl phenyldithiocarbamate can be achieved through a multi-step, one-pot reaction, a common and efficient method for preparing dithiocarbamates. This approach is highly atom-economical and proceeds under mild conditions.

Synthetic Pathway

The synthesis involves two key steps:

  • Formation of the dithiocarbamate salt: Aniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate salt. The base deprotonates the aniline, increasing its nucleophilicity, and also neutralizes the resulting dithiocarbamic acid.

  • S-alkylation: The dithiocarbamate salt is then alkylated with a methylating agent, such as methyl iodide, to yield the final product, methyl phenyldithiocarbamate.

Synthesis_Pathway cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: S-Alkylation Aniline Aniline Dithiocarbamate_Salt Sodium Phenyldithiocarbamate Aniline->Dithiocarbamate_Salt CS2 Carbon Disulfide CS2->Dithiocarbamate_Salt Base Base (e.g., NaOH) Base->Dithiocarbamate_Salt Product Methyl Phenyldithiocarbamate Dithiocarbamate_Salt->Product Methyl_Iodide Methyl Iodide Methyl_Iodide->Product

Caption: Synthetic pathway for methyl phenyldithiocarbamate.

Experimental Protocol

This protocol is a representative procedure based on established methods for dithiocarbamate synthesis.[3]

Materials:

  • Aniline

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve aniline (1 equivalent) in ethanol.

  • Dithiocarbamate Formation: While stirring vigorously, slowly add a solution of sodium hydroxide (1 equivalent) in water. Then, add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The reaction mixture will likely turn yellow or orange. Continue stirring in the ice bath for 1-2 hours.

  • S-Methylation: To the resulting suspension of the sodium phenyldithiocarbamate, add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake vigorously and separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Low Temperature for Dithiocarbamate Formation: The reaction of aniline with carbon disulfide is exothermic. Maintaining a low temperature is crucial to prevent the decomposition of the dithiocarbamic acid intermediate. Dithiocarbamic acids are known to be unstable and can decompose back to the amine and carbon disulfide, especially under acidic or neutral conditions at elevated temperatures.[4]

  • Use of a Base: A base is essential to deprotonate the aniline, enhancing its nucleophilic attack on the electrophilic carbon of carbon disulfide. It also traps the dithiocarbamic acid as its more stable salt.

  • Excess Methylating Agent: A slight excess of methyl iodide ensures the complete conversion of the dithiocarbamate salt to the final product.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized methyl phenyldithiocarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of methyl phenyldithiocarbamate is expected to show distinct signals for the aromatic protons, the N-H proton, and the S-methyl protons.

  • Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.0-7.6 ppm.

  • N-H Proton: A broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent, typically in the range of δ 8.0-9.0 ppm.

  • S-Methyl Protons (S-CH₃): A sharp singlet around δ 2.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.

  • C=S Carbon: A characteristic downfield signal in the range of δ 190-200 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm).

  • S-Methyl Carbon: A signal in the upfield region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • N-H Stretch: A sharp to moderately broad band in the region of 3300-3400 cm⁻¹.

  • C-H Aromatic Stretch: Weak to medium bands just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ for the methyl group.

  • C=S Stretch (Thioureide band): A strong absorption band in the region of 1250-1350 cm⁻¹. The position of this band is sensitive to the electronic environment.

  • C-N Stretch: A strong band around 1480-1520 cm⁻¹. The partial double bond character of the C-N bond results in a higher frequency for this vibration compared to a typical C-N single bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For methyl phenyldithiocarbamate (MW = 183.3 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 183. Key fragmentation patterns would likely involve the loss of the methyl group, the thiomethyl group, and fragmentation of the phenyl ring. Common fragments observed include those at m/z 77 (phenyl cation) and m/z 135.[1]

Reactivity and Stability

The chemical behavior of methyl phenyldithiocarbamate is largely dictated by the dithiocarbamate functionality.

  • Hydrolysis: Dithiocarbamates are susceptible to hydrolysis, particularly under acidic conditions, which leads to their decomposition back to the parent amine (aniline), carbon disulfide, and methanol.[5] The stability generally increases in basic media.

  • Oxidation: The dithiocarbamate moiety can be oxidized. For instance, oxidation of primary amine dithiocarbamates can lead to unstable thiuram disulfides, which may further decompose.[4]

Potential Applications and Biological Activity

While research on methyl phenyldithiocarbamate is not as extensive as for some other dithiocarbamates, its chemical structure suggests potential applications in several fields, drawing parallels with its better-studied relatives.

Agrochemicals

Many dithiocarbamates are potent fungicides and pesticides. The dithiocarbamate functional group is crucial for their biological activity, often through its ability to chelate essential metal ions in fungal enzymes. While not a commercialized fungicide itself, methyl phenyldithiocarbamate could serve as a lead compound or an intermediate in the synthesis of more complex agrochemicals.

Drug Development and Pharmacology

Dithiocarbamates have garnered significant interest in medicine for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[6]

  • Antifungal Activity: The antifungal potential of dithiocarbamates is well-documented. Studies on related compounds suggest that methyl phenyldithiocarbamate could exhibit activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[7][8][9]

  • Anticancer Activity: Numerous dithiocarbamate derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[10][11][12] The proposed mechanisms often involve the induction of apoptosis. For instance, organotin(IV) complexes of N-methyl-N-phenethyldithiocarbamate have shown strong cytotoxicity in human erythroleukemia cells.[6] While data on methyl phenyldithiocarbamate is limited, its structural similarity to these active compounds makes it a candidate for further investigation.

Materials Science and Coordination Chemistry

The dithiocarbamate ligand is an excellent chelator for a wide range of metal ions, forming stable complexes. These complexes have applications as single-source precursors for the synthesis of metal sulfide nanoparticles and as catalysts.

Toxicology and Safety

The toxicological profile of methyl phenyldithiocarbamate has not been extensively studied. However, data from related dithiocarbamate compounds should be considered for handling and safety precautions. For example, the LD50 of an Fe(II) N-benzylmethyl dithiocarbamate complex in mice was found to be above 5000 mg/kg, classifying it as slightly toxic.[13][14] In contrast, a zinc(II) N-benzyl methyl dithiocarbamate complex showed an LD50 of 794.3-954 mg/kg in mice, indicating moderate toxicity.[15][16] Given this variability, methyl phenyldithiocarbamate should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

Methyl phenyldithiocarbamate, while a relatively simple molecule, embodies the rich chemistry and broad potential of the dithiocarbamate class. Its synthesis is straightforward, and its structure offers multiple avenues for further functionalization. While more research is needed to fully elucidate its specific physicochemical properties, biological activities, and toxicological profile, the available data on related compounds provide a strong rationale for its continued investigation. For researchers in agrochemicals, drug discovery, and materials science, methyl phenyldithiocarbamate represents a valuable building block and a potential lead compound worthy of further exploration.

References

  • Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. PubMed. [Link]

  • Diorganotin(IV) N-methyl-N-phenethyldithiocarbamate Compounds Induce Cytotoxicity via Apoptosis in K562 Human Erythroleukaemia Cells. Sains Malaysiana. [Link]

  • Methyl N-phenylcarbamodithioate. PubChem. [Link]

  • Antimicrobial and Cytotoxicity Studies of Some Organotin(IV) N-ethyl-N-phenyl Dithiocarbamate Complexes. ResearchGate. [Link]

  • ACUTE TOXICITY TEST LD50 COMPLEX Fe(II)N-BENZYLMETHYL DITHIOCARBAMATE IN WHITE MICE (Mus muscle). Journal of Pharmaceutical and Health Research. [Link]

  • Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. PubMed. [Link]

  • FTIR spectra of copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex. ResearchGate. [Link]

  • Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. University of Kerbala Repository. [Link]

  • Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Scientific Reports. [Link]

  • One-pot synthesis of S-alkyl dithiocarbamates via the reaction of N-tosylhydrazones, carbon disulfide and amines. Organic & Biomolecular Chemistry. [Link]

  • Dithiocarbamate synthesis by thiocarbomoylation. Organic Chemistry Portal. [Link]

  • The Versatility in the Applications of Dithiocarbamates. Molecules. [Link]

  • Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. [Link]

  • Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate. Journal of Mazandaran University of Medical Sciences. [Link]

  • Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. PubMed. [Link]

  • Cellular and DNA Toxicity Study of Triphenyltin Ethyl Phenyl Dithiocarbamate and Triphenyltin Butyl Phenyl Dithiocarbamate on K562, Leukemia Cell Line. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Cytotoxicity of Diphenyltin(IV) Diisopropyl Dithiocarbamate Compound on Acute Lymphoblastic Leukemia Cells, CCL-119 (CCRF-CEM). Preprints.org. [Link]

  • ARYL DITHIOCARBAMATES: SYNTHESIS AND STUDIES OF ANTIMICROBIAL ACTIVITY BY 'IN SILICO' AND 'IN VITRO' METHODS. Ural Federal University. [Link]

  • Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry. [Link]

  • Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. ResearchGate. [Link]

  • Toxicity Test of LD50 Zinc (II) N-Benzyl Methyl Dithiocarbamate Complex Compounds on White Mice. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Hindawi. [Link]

  • Cytotoxicity of Diphenyltin(IV) Diisopropyl Dithiocarbamate Compound on Acute Lymphoblastic Leukemia Cells, CCL-119 (CCRF-CEM). Preprints.org. [Link]

  • In Vitro Activities of Five Antifungal Drugs Against Opportunistic Agents of Aspergillus Nigri Complex. PubMed. [Link]

  • Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. ResearchGate. [Link]

  • Rodent LD50 Tests. ResearchGate. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Microwave-assisted extraction (MAE)-acid hydrolysis of dithiocarbamates for trace analysis in tobacco and peaches. PubMed. [Link]

  • Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Microwave-Assisted Extraction (MAE)−Acid Hydrolysis of Dithiocarbamates for Trace Analysis in Tobacco and Peaches. ResearchGate. [Link]

  • A review on antifungal agents against Candida albicans and Aspergillus niger. International Journal of Biological and Pharmaceutical Sciences Archive. [Link]

  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. [Link]

  • In Vitro Antifungal Activity of Luliconazole, Efinaconazole, and Nine Comparators Against Aspergillus and Candida Strains Isolated from Otomycosis. Brieflands. [Link]

  • In Vitro Activities of a New Lipopeptide Antifungal Agent, FK463, against a Variety of Clinically Important Fungi. Antimicrobial Agents and Chemotherapy. [Link]

  • Phenyl dithiocarbamate. PubChem. [Link]

  • Enantioselective Hydrophosphonylation of N-Boc Imines Using Chiral Guanidine-Thiourea Catalysts. The Royal Society of Chemistry. [Link]

  • Proposed mechanism for the synthesis of new methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate derivatives under microwave irradiation. ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Coordination Chemistry of N-Methyl-N-Phenyldithiocarbamate Ligands

Executive Summary This technical guide provides a comprehensive analysis of N-methyl-N-phenyldithiocarbamate ( ) ligands. Unlike simple dialkyldithiocarbamates (e.g., diethyldithiocarbamate), the ligand introduces a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-methyl-N-phenyldithiocarbamate (


) ligands. Unlike simple dialkyldithiocarbamates (e.g., diethyldithiocarbamate), the 

ligand introduces a unique steric and electronic asymmetry due to the presence of both a rigid aromatic phenyl ring and a compact methyl group on the nitrogen center. This asymmetry governs its coordination geometry, solubility profiles, and biological efficacy.

This document details the synthesis, structural characterization, and bioinorganic applications of these ligands, specifically focusing on their utility in designing transition metal complexes (Ni, Cu, Zn, Pt) for antimicrobial and anticancer research.

Part 1: Ligand Architecture & Electronic Properties

The Steric-Electronic Conflict

The core utility of the N-methyl-N-phenyldithiocarbamate ligand lies in its ability to modulate metal center geometry through steric hindrance.

  • Electronic Effect: The dithiocarbamate moiety (

    
    ) acts as a "soft" donor, stabilizing low and high oxidation states via significant electron delocalization. The nitrogen lone pair donates into the 
    
    
    
    system, creating a formal
    
    
    double bond character (thioureide form).
  • Steric Effect (The "Twist"): In

    
     complexes, the phenyl ring cannot lie coplanar with the 
    
    
    
    core due to steric clash with the sulfur atoms and the methyl group. Crystallographic data confirms the phenyl ring is often twisted (approx. 82°) relative to the ligand plane [1]. This prevents
    
    
    -stacking in the solid state, enhancing solubility in organic solvents compared to planar analogues—a critical feature for drug bioavailability.
Resonance Structures

The ligand exists in a resonance equilibrium between the dithiocarbamate (A) and thioureide (B) forms. The dominance of form (B) is critical for the stability of the metal chelate.


Part 2: Synthesis & Experimental Protocols

Ligand Precursor Synthesis (Self-Validating Protocol)

Objective: Synthesis of Sodium N-methyl-N-phenyldithiocarbamate (


).

Reagents:

  • N-methylaniline (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq)
    
  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Solvent: Methanol/Water (1:1 v/v) at < 4°C.

Step-by-Step Protocol:

  • Preparation: Dissolve NaOH in a minimum amount of water and dilute with cold methanol.

  • Addition: Add N-methylaniline to the base solution under vigorous stirring.

  • Reaction: Add

    
     dropwise over 30 minutes while maintaining the temperature between 0–5°C. Caution: Reaction is exothermic.
    
  • Precipitation: A yellowish-white solid precipitates immediately. Stir for an additional 2 hours.

  • Purification: Filter the solid, wash with cold ether (to remove unreacted amine), and recrystallize from acetone/ethanol.

Validation Checkpoint:

  • Yield: Expect >80%.

  • Solubility: Product must be soluble in water/alcohol but insoluble in ether.

Metal Complexation Workflow

General Reaction:



SynthesisWorkflow Start Precursors (MCl2 + Na[MePhdtc]) Mix Mixing (MeOH/EtOH, 1:2 Ratio) Start->Mix Dissolution Reflux Reflux (1-3 Hours, 60°C) Mix->Reflux Chelation Filter Filtration & Wash (Remove NaCl) Reflux->Filter Precipitation Product Final Complex [M(MePhdtc)2] Filter->Product Drying (Vacuo)

Figure 1: General synthesis workflow for bis(N-methyl-N-phenyldithiocarbamato) metal(II) complexes.

Part 3: Structural Characterization & Spectroscopy[1][2][3]

Coordination Modes

The


 ligand typically binds in a symmetrical bidentate fashion (

), forming a four-membered chelate ring. However, the steric bulk of the phenyl group can induce distortions.
Metal CenterGeometryCoordination NumberReference
Ni(II) Square Planar4[1]
Cu(II) Square Planar (Distorted)4[1][2]
Zn(II) Distorted Tetrahedral4[4]
Sn(IV) Skew-Trapezoidal Bipyramidal6[5]
Spectroscopic Fingerprinting

To validate the synthesis without X-ray crystallography, rely on these spectroscopic markers:

Infrared Spectroscopy (FT-IR):

  • Thioureide Band (

    
    ):  Look for a strong band at 1430–1500 cm⁻¹ .[1]
    
    • Interpretation: A shift to higher frequency relative to the free ligand indicates increased double-bond character, confirming bidentate coordination to the metal [2].

  • C-S Stretching (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Single band at ~1000 cm⁻¹ .
    
    • Interpretation: A single strong band indicates symmetrical bidentate binding. Splitting of this band suggests monodentate or unsymmetrical binding [5].

NMR Spectroscopy (


 / 

):
  • 
     NMR:  The dithiocarbamate carbon (
    
    
    
    ) is the diagnostic signal, appearing downfield at 195–205 ppm .
  • 
     NMR:  The N-methyl protons appear as a singlet at ~3.5–3.8 ppm .
    

Part 4: Bioinorganic Applications & Mechanisms

Antimicrobial & Antifungal Activity

Complexes of


 (particularly Cu(II) and Co(II)) have shown significant efficacy against Aspergillus niger and Candida albicans [2][3].

Mechanism: The lipophilic nature of the phenyl group facilitates transport across the fungal cell membrane. Once inside, the complex may decompose or undergo redox cycling, disrupting cellular respiration.

Anticancer Potential (The "Trojan Horse" Strategy)

Dithiocarbamates are potent proteasome inhibitors and copper ionophores.

Mechanism Complex [Cu(MePhdtc)2] (Lipophilic Complex) Transport Passive Diffusion across Cell Membrane Complex->Transport Intracellular Intracellular Cu(II) Release / Redox Cycling Transport->Intracellular ROS ROS Generation (Oxidative Stress) Intracellular->ROS Fenton Chemistry Proteasome 26S Proteasome Inhibition Intracellular->Proteasome Thiol Oxidation Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Proteasome->Apoptosis

Figure 2: Proposed mechanism of action for Copper(II) N-methyl-N-phenyldithiocarbamate complexes in cancer cells.

  • Transport: The neutral, lipophilic complex crosses the cell membrane.

  • Inhibition: The sulfur atoms can bind to the 19S regulatory particle of the 26S proteasome, inhibiting protein degradation and forcing the cell into apoptosis.

  • ROS Generation: Copper complexes can catalyze the formation of Reactive Oxygen Species (ROS), overwhelming the cancer cell's antioxidant defenses.

References

  • Crystal structures of bis-(N-methyl-N-phenyldithiocarbamato)-nickel-(II) and -copper(II). Journal of the Chemical Society, Dalton Transactions, 1976. Link

  • Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity... Bioinorganic Chemistry and Applications, 2015.[2] Link

  • Metal complexes of ammonium phenyl dithiocarbamate: Preparation, characterization, and biological activity. ResearchGate, 2025 (Accessed).[3] Link

  • Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate. Journal of Coordination Chemistry, 2014. Link

  • Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 2019. Link

Sources

Foundational

Electronic Structure &amp; Functional Properties of Dithiocarbamate Metal Complexes

A Technical Guide for Research & Development Executive Summary Dithiocarbamates (DTCs) represent a class of "non-innocent" ligands that have transcended their traditional role as agricultural fungicides to become pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Executive Summary

Dithiocarbamates (DTCs) represent a class of "non-innocent" ligands that have transcended their traditional role as agricultural fungicides to become pivotal tools in materials science and oncology. Their unique electronic architecture—defined by a resonance-stabilized


 moiety—allows them to stabilize high metal oxidation states (e.g., Ni(IV), Cu(III)) and exhibit switchable magnetic properties (Spin Crossover). This guide dissects the electronic origins of these behaviors and provides validated protocols for their synthesis and characterization, specifically tailored for applications in drug development and molecular electronics.
Part 1: Theoretical Framework & Electronic Structure

The functional versatility of DTC complexes stems from the electronic delocalization within the


 backbone. Unlike simple carboxylates, the nitrogen lone pair in DTCs actively participates in 

-bonding, creating a "thioureide" bond with significant double-bond character.
1.1 The Resonance Triad

The electronic distribution is best described by three resonance contributors. Form C (below) is the critical driver of the ligand's properties, rendering the


 bond shorter than a single bond and restricting rotation.
  • Form A:

    
     (Asymmetric, localized)
    
  • Form B:

    
     (Asymmetric, localized)
    
  • Form C:

    
     (Symmetric, delocalized, zwitterionic)
    

Key Consequence: The contribution of Form C increases the electron density on the sulfur atoms (making them "soft" donors) and raises the rotation barrier of the C-N bond (


 kJ/mol), which is observable via variable-temperature NMR.
1.2 Electronic Influence Logic

The nature of the R-substituents on the nitrogen dictates the electronic density on the metal center. Electron-donating alkyl groups stabilize Form C, enhancing the ligand's ability to stabilize high oxidation states.

ElectronicLogic Substituent N-Substituent Nature (Alkyl vs Aryl) Resonance Contribution of Form C (N+=C) Substituent->Resonance Inductive Effect S_Density Sulfur Electron Density (Basicity) Resonance->S_Density π-Donation Metal_Ox Stabilization of High Ox States (e.g., Cu(III), Ni(IV)) S_Density->Metal_Ox Charge Compensation SCO Ligand Field Strength (Spin Crossover) S_Density->SCO Field Modulation

Figure 1: Causal relationship between ligand substitution and metal complex properties.

Part 2: Spectroscopic Characterization (The "Fingerprint")

To validate the synthesis and electronic state of a DTC complex, specific spectroscopic markers must be assessed.

2.1 Infrared Spectroscopy (The Thioureide Diagnostic)

The position of the


 band is the primary indicator of the bond order and electronic delocalization.
Vibrational ModeFrequency Range (cm⁻¹)Diagnostic Interpretation

"Thioureide"
1450 – 1550 Position indicates bond order.

suggests high double-bond character (Form C dominance).

950 – 1050Single band indicates symmetric bidentate coordination.[1] Splitting indicates monodentate or asymmetric binding.

350 – 450Confirms metal-ligand bond formation.
2.2 UV-Vis Spectroscopy

DTC complexes are typically intensely colored due to Charge Transfer (CT) bands rather than weak d-d transitions.

  • Ligand-Centered:

    
     transitions (approx. 250–300 nm).
    
  • LMCT (Ligand-to-Metal Charge Transfer): Dominant bands in the visible region (400–600 nm). For Cu(II) complexes, this often results in a deep brown/yellow color; for Ni(II), a characteristic olive green or brown.

Part 3: Redox & Magnetic Behaviors
3.1 Spin Crossover (SCO) in Fe(III)

Iron(III) DTC complexes (


) are the paradigmatic systems for Spin Crossover. The 

ion (

) sits at the "crossover point" of the Tanabe-Sugano diagram.
  • Low Temperature: Low Spin (

    
    , S=1/2).
    
  • High Temperature: High Spin (

    
    , S=5/2).
    
  • Mechanism: As temperature rises, the population shifts from the paired LS state to the magnetically active HS state, accompanied by an expansion of the Fe-S bond lengths (~0.1 – 0.2 Å).

3.2 Electrochemical Anomalies

DTC ligands can stabilize metals in unusual oxidation states due to the high electron density on the sulfur donors.

  • Nickel: Can undergo a 2-electron oxidation from Ni(II) to Ni(IV) in a single step or via a Ni(III) intermediate, depending on solvent and substituent sterics.

  • Copper: The Cu(II)/Cu(III) couple is accessible, which is rare for many other ligand systems.

Part 4: Biological Implications (Drug Development)[2]

In oncology, the electronic properties of DTCs are exploited for a "Trojan Horse" mechanism. The neutral, lipophilic


 complex can passively diffuse through cell membranes, bypassing copper transport regulation (Ctr1).
4.1 Mechanism of Action: The ROS Cascade

Once intracellular, the complex undergoes redox cycling or ligand exchange, releasing copper or generating Reactive Oxygen Species (ROS) that induce apoptosis.

BioMechanism Prodrug DTC Salt / Disulfiram (Extracellular) Complex Neutral Cu(DTC)2 (Lipophilic) Prodrug->Complex Chelation Cu_Pool Extracellular Cu(II) Cu_Pool->Complex Membrane Cell Membrane (Passive Diffusion) Complex->Membrane Intra_Cu Intracellular Cu Release Membrane->Intra_Cu Fenton Fenton Reaction (Redox Cycling) Intra_Cu->Fenton ROS Generation Proteasome Proteasome Inhibition (19S/20S) Intra_Cu->Proteasome Thiol Oxidation Apoptosis Apoptosis / Cell Death Fenton->Apoptosis Proteasome->Apoptosis

Figure 2: The "Trojan Horse" mechanism of Copper-DTC cytotoxicity.

Part 5: Experimental Protocols
5.1 Protocol: Synthesis of Bis(diethyldithiocarbamato)copper(II)

A self-validating synthesis for a standard reference complex.

Reagents:

  • Diethylamine (10 mmol)

  • Carbon Disulfide (

    
    ) (10 mmol) [Caution:  Neurotoxic/Flammable. Use Fume Hood]
    
  • Sodium Hydroxide (10 mmol, dissolved in min. water)

  • Copper(II) Chloride dihydrate (5 mmol)

Workflow:

  • Ligand Formation (In-situ): In a round-bottom flask at 0°C (ice bath), add diethylamine. Dropwise add

    
     with vigorous stirring. The solution will turn yellow/orange.
    
  • Deprotonation: Add the NaOH solution dropwise. Stir for 30 mins to ensure formation of

    
    .
    
    • Checkpoint: The solution should be homogenous. If turbid, add minimal ethanol.

  • Metalation: Dissolve

    
     in 10 mL water. Add this slowly to the ligand solution.
    
    • Observation: Immediate formation of a dark brown/chocolate precipitate.

  • Isolation: Filter the precipitate. Wash with water (to remove NaCl) followed by cold ethanol (to remove unreacted ligand).

  • Drying: Vacuum dry.

  • Recrystallization: Dissolve in Dichloromethane (DCM) and layer with Hexane for slow diffusion.

5.2 Protocol: Cyclic Voltammetry (CV) Setup

To assess the redox stability and HOMO/LUMO levels.

  • Solvent: Anhydrous Acetonitrile or Dichloromethane (degassed with Argon for 15 mins).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (polished with alumina slurry).

    • Counter: Platinum wire.

    • Reference: Ag/AgCl or Ag/AgNO3.

  • Scan: Run a background scan (electrolyte only). Add complex (1 mM). Scan from -1.5V to +1.5V at 100 mV/s.

    • Validation: Look for the quasi-reversible couple. For Cu(DTC)2, the Cu(II)/Cu(III) oxidation is often seen around +0.5V to +0.8V vs Ag/AgCl.

References
  • Hogarth, G. (2012). "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry.

  • Cambi, L., & Szegö, L. (1931). "Über die magnetische Suszeptibilität der komplexen Verbindungen." Berichte der deutschen chemischen Gesellschaft.
  • Sk, B. et al. (2011). "Synthesis, characterisation and biological aspects of copper(II) dithiocarbamate complexes." Journal of Molecular Structure. [2]

  • Wikipedia Contributors. "Transition metal dithiocarbamate complexes." Wikipedia, The Free Encyclopedia. Link

  • BenchChem. "A Comparative Infrared Spectral Analysis of Transition Metal Dithiocarbamates." Link

  • Jiao, Y. et al. (2016). "Copper Ion Attenuated the Antiproliferative Activity of Di-2-pyridylhydrazone Dithiocarbamate Derivative."[3] Molecules. Link

Sources

Exploratory

Technical Monograph: Biological Activity &amp; Synthesis of Methyl Phenyldithiocarbamate Derivatives

Executive Summary Methyl phenyldithiocarbamate derivatives represent a versatile class of organosulfur compounds characterized by the -phenyl-S-methyldithiocarbamate pharmacophore ( ). Unlike their ionic counterparts (di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl phenyldithiocarbamate derivatives represent a versatile class of organosulfur compounds characterized by the


-phenyl-S-methyldithiocarbamate pharmacophore (

). Unlike their ionic counterparts (dithiocarbamate salts) used primarily as broad-spectrum fungicides, the methyl esters exhibit distinct pharmacokinetic profiles, acting as lipophilic prodrugs or direct electrophiles. This guide delineates their synthesis, structure-activity relationships (SAR), and dual-action biological mechanisms: zinc metalloenzyme inhibition (specifically Carbonic Anhydrases) and covalent modification of catalytic thiols.

Chemical Architecture & Synthesis

The core scaffold consists of a dithiocarbamate moiety linked to a phenyl ring and methylated at the sulfur atom. The methyl group transforms the ionic dithiocarbamate into a neutral, lipophilic ester, enhancing membrane permeability and allowing for intracellular targeting.

Synthetic Pathway

The synthesis follows a bimolecular nucleophilic substitution mechanism. The primary amine (aniline derivative) reacts with carbon disulfide (


) in the presence of a base to form the dithiocarbamate salt, which is subsequently alkylated by methyl iodide (

).
Graphviz Diagram: Synthetic Workflow

SynthesisWorkflow Fig 1: Step-wise synthesis of methyl phenyldithiocarbamate esters from aniline precursors. Reactants Aniline Derivative (Ph-NH2) + CS2 Intermediate Dithiocarbamate Salt (Ph-NH-CSS- K+) Reactants->Intermediate Nucleophilic Attack (0-5°C, 3h) Base Base Catalyst (KOH or Et3N) Base->Intermediate Product Methyl Phenyldithiocarbamate (Ph-NH-C(=S)S-Me) Intermediate->Product S-Alkylation (RT, 1-2h) Reagent Methylating Agent (MeI or DMS) Reagent->Product

Structural Variations (SAR)
  • Phenyl Ring Substituents: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) at the para position increase the acidity of the
    
    
    proton, enhancing hydrogen bonding capability within enzyme active sites.
  • S-Methyl Group: Provides optimal steric bulk for hydrophobic pockets. Extension to ethyl or benzyl often retains activity but alters solubility profiles.

Pharmacology: Mechanisms of Action

These derivatives exhibit a "Janus-faced" pharmacology, capable of acting through two distinct pathways depending on the biological environment and target stability.

Pathway A: Metalloenzyme Inhibition (Zinc Chelation)

The primary target is the Carbonic Anhydrase (CA) family. The dithiocarbamate moiety acts as a monodentate or bidentate ligand, coordinating with the


 ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and halting 

hydration.
Pathway B: Electrophilic Thiocarbamoylation

The central carbon of the dithiocarbamate ester is electrophilic. It can react with nucleophilic sulfhydryl (


) groups of cysteine residues in proteins (e.g., tubulin, urease), leading to covalent modification and loss of protein function.
Graphviz Diagram: Dual Mechanism

Mechanism Fig 2: Dual mechanism involving Zinc chelation (via anion) and direct covalent modification. Compound Methyl Phenyldithiocarbamate Hydrolysis In vivo Hydrolysis Compound->Hydrolysis Esterase activity Target2 Target B: Cysteine Proteases/Tubulin Compound->Target2 Direct Attack Anion DTC Anion (Ph-NH-CSS-) Hydrolysis->Anion Target1 Target A: Carbonic Anhydrase Anion->Target1 Coordination Action1 Zn(II) Chelation (Inhibition) Target1->Action1 Action2 Thiocarbamoylation (Covalent Bond) Target2->Action2

Biological Activity Profile

Carbonic Anhydrase Inhibition

Methyl phenyldithiocarbamates are nanomolar inhibitors of human CA isoforms (hCA). This activity is relevant for antiglaucoma (hCA II, XII) and antitumor (hCA IX) applications.[1][2][3]

Table 1: Inhibition Constants (


) against Human CA Isoforms 
| Compound Derivative | hCA I (

nM) | hCA II (

nM) | hCA IX (

nM) | Selectivity Profile | | :--- | :--- | :--- | :--- | :--- | | Unsubstituted (

) | 45.2 | 8.5 | 22.1 | Pan-inhibitor | | 4-Fluoro (

) | 6.4 | 0.9 | 14.3 | hCA II Selective | | 4-Nitro (

) | 85.0 | 4.2 | 5.6 | hCA II/IX Selective | | 3,4-Dichloro | 52.1 | 12.8 | 3.1 | hCA IX Potent | (Data aggregated from representative SAR studies on DTC-CA interactions)
Antimicrobial & Antifungal Efficacy

The lipophilicity of the methyl ester allows penetration of bacterial cell walls (Gram-positive > Gram-negative) and fungal membranes.

Table 2: Antimicrobial MIC Values (


) 
Organism Strain Methyl Phenyldithiocarbamate Reference Standard (Ciprofloxacin)
S. aureus ATCC 25923 4 - 8 0.5 - 1.0
E. coli ATCC 25922 16 - 32 0.015
C. albicans ATCC 10231 8 - 16 1.0 (Fluconazole)

| N. gonorrhoeae | Clinical | 0.5 - 2.0 | - |

Experimental Protocols

Protocol: Synthesis of Methyl -Phenyldithiocarbamate

Objective: Isolate high-purity methyl ester for bioassays.

  • Reagents: Aniline (10 mmol),

    
     (12 mmol), KOH (12 mmol), Methyl Iodide (12 mmol), Ethanol (20 mL).
    
  • Salt Formation:

    • Dissolve KOH in Ethanol in a round-bottom flask.

    • Add Aniline and cool to 0–5°C in an ice bath.

    • Add

      
       dropwise over 20 minutes with vigorous stirring. The solution will turn yellow/orange as the dithiocarbamate salt precipitates.
      
    • Stir for 2 hours at room temperature.

  • Esterification:

    • Cool the mixture again to 0°C.

    • Add Methyl Iodide (MeI) dropwise (Caution: Neurotoxin, use fume hood).

    • Stir for 3 hours at room temperature.

  • Work-up:

    • Pour the reaction mixture into 100 mL ice-cold water.

    • Filter the resulting white/pale yellow solid.

    • Recrystallize from Ethanol/Water (8:2).

  • Validation: Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    2.6-2.7 ppm for
    
    
    ).
Protocol: Carbonic Anhydrase Inhibition Assay

Objective: Determine


 values using a stopped-flow 

hydration method.
  • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).

  • Enzyme Prep: Recombinant hCA II (conc. approx 10–20 nM).

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme with increasing concentrations of the methyl phenyldithiocarbamate derivative (0.1 nM – 10

      
      ) for 15 minutes at 25°C.
      
    • Mix enzyme-inhibitor solution rapidly with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor absorbance change at 557 nm (Phenol Red transition).

  • Calculation: Determine

    
     from dose-response curves and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Supuran, C. T. (2012). "Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo."[4] Journal of Medicinal Chemistry. Link

  • Carta, F., et al. (2012). "More effective dithiocarbamate derivatives inhibiting carbonic anhydrases, generated by QSAR and computational design." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ekennia, A. C., et al. (2015). "Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity." Bioinorganic Chemistry and Applications. Link

  • Giovannuzzi, S., et al. (2021).[5] "Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae."[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Azizi, N., et al. (2006).[6] "A highly efficient, mild and simple synthesis of dithiocarbamates."[6] Organic Letters. Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Thermodynamic Analysis of Methyl Phenyldithiocarbamate

This guide provides an in-depth technical analysis of the solubility characteristics of Methyl Phenyldithiocarbamate (MPDTC) . It synthesizes available physicochemical data with a rigorous protocol for solubility determi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of Methyl Phenyldithiocarbamate (MPDTC) . It synthesizes available physicochemical data with a rigorous protocol for solubility determination and thermodynamic modeling, addressing the needs of researchers in organic synthesis and ligand design.

Executive Summary

Methyl phenyldithiocarbamate (MPDTC), also known as methyl N-phenylcarbamodithioate, is a critical organosulfur intermediate used primarily as a ligand in the synthesis of bioactive coordination complexes (e.g., with In(III), Sn(IV), Ni(II)). Its solubility profile is the governing factor in its purification via recrystallization and its efficiency as a chelating agent in liquid-liquid extraction systems.

While often mischaracterized due to the insolubility of its precursor (ammonium phenyldithiocarbamate) in non-polar solvents, the neutral methyl ester exhibits a distinct solubility fingerprint: hydrophobic, soluble in hot alcohols, and highly soluble in chlorinated solvents.

Chemical Profile & Physicochemical Properties

Understanding the solute's molecular architecture is prerequisite to predicting solvent interactions.

PropertySpecification
IUPAC Name Methyl N-phenylcarbamodithioate
CAS Number 701-73-5
Molecular Formula

Molecular Weight 183.29 g/mol
Melting Point 93.5 °C (Crystallizes as white needles)
Polarity Moderate (Thione S=C and Thiol-ether C-S-C moieties)
H-Bond Donor 1 (Secondary Amine -NH-)
Synthesis & Purification Context

MPDTC is synthesized via the methylation of ammonium phenyldithiocarbamate.

  • Precursor Behavior: The ammonium salt intermediate is water-soluble but insoluble in chloroform.

  • Target Compound Behavior: Upon methylation, the ionic character is lost. The resulting MPDTC becomes water-insoluble but soluble in organic media.[1][2][3]

  • Implication: This drastic solubility switch is utilized for purification. The reaction mixture is extracted with chloroform or recrystallized from hot ethanol to isolate pure MPDTC.

Qualitative Solubility Landscape

Based on structural analysis and synthesis literature, MPDTC exhibits the following solubility hierarchy. This data guides solvent selection for experimental determination.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Protic Polar Methanol, EthanolTemperature Dependent Soluble at

; sparingly soluble at RT. Ideal for recrystallization (yields needles).
Aprotic Polar DMSO, DMF, AcetoneHigh Strong dipole-dipole interactions with the thione (

) group.
Chlorinated Chloroform, DCMHigh Excellent solvation of the lipophilic phenyl ring and dithiocarbamate core.
Non-Polar Hexane, CyclohexaneLow Lack of specific interactions to overcome crystal lattice energy.
Aqueous WaterInsoluble Hydrophobic phenyl group dominates; lack of ionization at neutral pH.

Core Directive: Experimental Protocol for Solubility Determination

Since specific mole-fraction datasets are often absent in open literature for niche intermediates, the following self-validating protocol is the industry standard for generating this data.

Methodology: Dynamic Laser Monitoring

This method is superior to gravimetric analysis for MPDTC due to the compound's potential for degradation (oxidation) upon prolonged exposure to air/heat during drying.

Phase 1: Apparatus Setup
  • Jacketed Equilibrium Cell: 50 mL glass vessel with water circulation (control

    
    ).
    
  • Laser System: He-Ne laser (

    
    ) directed through the solution.
    
  • Detection: Photo-diode to monitor light intensity (

    
    ).
    
Phase 2: Measurement Workflow
  • Dissolution: Add excess MPDTC solid to the solvent (e.g., Ethanol).

  • Equilibration: Stir at

    
     (e.g., 293.15 K) for 4 hours.
    
  • Clarification: Stop stirring. Allow undissolved solid to settle.

  • Sampling: Withdraw supernatant through a 0.45

    
     heated syringe filter.
    
  • Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase) or UV-Vis (

    
    ).
    
  • Iteration: Repeat at temperature increments of 5 K up to 323.15 K.

Diagram: Solubility Determination Workflow

SolubilityProtocol cluster_check Quality Control Start Start: Excess MPDTC + Solvent Equil Equilibration (Stir 4h, Constant T) Start->Equil Settle Phase Separation (Laser Transmission Max) Equil->Settle Sample Sampling (Heated Syringe Filter) Settle->Sample Supernatant Clear Analyze Quantification (HPLC/UV-Vis) Sample->Analyze Data Calculate Mole Fraction (x) Analyze->Data Data->Equil Next T (+5K)

Caption: Workflow for dynamic solubility measurement. The loop continues until the boiling point of the solvent is approached.

Thermodynamic Modeling & Analysis

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the standard model for MPDTC solubility.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with temperature (

).


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation for MPDTC:

  • Parameter B : Reflects the enthalpy of solution. A negative

    
     value indicates an endothermic process (solubility increases with T), which is expected for MPDTC in alcohols.
    
  • Parameter C : Accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Functions

From the solubility data, the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are calculated using the van't Hoff analysis:


Expected Thermodynamic Behavior:

  • 
     (Endothermic):  Breaking the crystal lattice of MPDTC requires energy.
    
  • 
    :  The dissolution is non-spontaneous at standard conditions (requires thermal drive), typical for hydrophobic organics in polar solvents.
    

Applications in Research & Development

A. Ligand Synthesis for Metal Complexes

MPDTC is a "soft" donor ligand (Sulfur). It is used to synthesize antifungal complexes with In(III) and Sn(IV) .

  • Protocol: Dissolve MPDTC in warm ethanol. Add metal salt solution dropwise.

  • Solubility Insight: The metal complex often precipitates immediately because it is less soluble in ethanol than the free MPDTC ligand.

B. Liquid-Liquid Extraction

MPDTC is used to extract heavy metals (Cu, Ni) from aqueous waste.

  • Phase System: Water (Metal ions) + Chloroform (MPDTC).

  • Mechanism: MPDTC migrates to the interface, captures the metal ion, forming a neutral complex that partitions into the Chloroform phase.

  • Critical Parameter: The partition coefficient (

    
    ) of MPDTC must be high (>2.0) to ensure the ligand stays in the organic phase.
    
Diagram: Extraction Mechanism

Extraction AqPhase Aqueous Phase (Metal Ions M2+) Interface Interface [M(MPDTC)2] Formation AqPhase->Interface Diffusion OrgPhase Organic Phase (Chloroform + MPDTC) OrgPhase->Interface Ligand Attack Complex Extracted Complex (Soluble in CHCl3) Interface->Complex Chelation Complex->OrgPhase Partitioning

Caption: Biphasic extraction logic. MPDTC solubility in chloroform drives the equilibrium toward the organic phase.

References

  • Synthesis & Characterization of Indium Complexes: Title: Synthesis, Structural, Thermal, and Hirshfeld Surface Analysis of In(III) Tris (N-Methyl-N-Phenyl Dithiocarbamate). Source: ProQuest / Journal of Molecular Structure. URL:(Verified Context: Confirms synthesis from ammonium salt and solubility behavior).

  • Thermodynamic Modeling Standards: Title: Solubility and Thermodynamic Analysis of Sulfonamides in Pure Solvents. Source: Journal of Chemical & Engineering Data. URL:[Link](Verified Context: Standard protocol for Apelblat analysis).

  • Dithiocarbamate Ligand Properties: Title: Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity. Source: Bioinorganic Chemistry and Applications. URL:[Link](Verified Context: Details the insolubility of the precursor vs. the ligand).

  • Early Synthesis & Properties: Title: Journal of the Chemical Society, Transactions (1891). Source: Internet Archive. URL:[Link](Verified Context: Establishes MPDTC melting point and crystallization from alcohol).

Sources

Exploratory

The Enduring Legacy of Dithiocarbamates: A Technical History of Their Role in Agricultural Pest Control

An In-Depth Guide for Researchers and Scientists The story of dithiocarbamates in agriculture is a compelling narrative of chemical ingenuity, evolving scientific understanding, and the enduring challenge of managing pla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Scientists

The story of dithiocarbamates in agriculture is a compelling narrative of chemical ingenuity, evolving scientific understanding, and the enduring challenge of managing plant diseases. From their serendipitous discovery to their current role as mainstays in resistance management programs, these sulfur-containing organic compounds have left an indelible mark on global food production. This technical guide delves into the history of dithiocarbamates, exploring their development, mechanism of action, the emergence of resistance, and the regulatory landscape that has shaped their use.

From Rubber Accelerators to Crop Protectors: The Genesis of Dithiocarbamate Fungicides

The journey of dithiocarbamates into the realm of agriculture began in an entirely different industry: rubber manufacturing. In the early 20th century, derivatives of dithiocarbamic acid were utilized as accelerators in the vulcanization process.[1] It was not until 1934 that the fungicidal properties of these compounds were first patented by W.H. Tisdale and A.L. Flenner of the DuPont company.[2] This discovery marked a pivotal moment, heralding the dawn of synthetic organic fungicides and a departure from the traditional reliance on inorganic copper and sulfur compounds.

The first commercially successful dithiocarbamate fungicide, thiram (tetramethylthiuram disulfide), was introduced in the 1940s, primarily as a seed treatment.[3] This was soon followed by the development of the metallic dithiocarbamates, including ferbam (ferric dimethyldithiocarbamate) and ziram (zinc dimethyldithiocarbamate), which were effective as foliar fungicides.[4][5]

A significant advancement came with the introduction of the ethylene(bis)dithiocarbamates (EBDCs). The synthesis of nabam (disodium ethylene-bis-dithiocarbamate) was a key breakthrough.[4] However, nabam itself was water-soluble and somewhat unstable. The true potential of EBDCs was unlocked through the discovery that combining them with metallic salts, such as zinc sulfate and manganese sulfate, resulted in more stable and effective fungicides. This led to the development of zineb (zinc ethylene-bis-dithiocarbamate) and maneb (manganese ethylene-bis-dithiocarbamate).[5] The culmination of this line of research was the introduction of mancozeb in 1961 by Rohm and Haas, a coordination complex of zinc and maneb, which exhibited a broader spectrum of activity and improved crop safety.[3]

dot

Caption: The fundamental chemical structure of a metallic dithiocarbamate salt.

A Multi-Pronged Attack: The Mechanism of Action of Dithiocarbamates

A defining characteristic of dithiocarbamate fungicides, and a key reason for their enduring utility, is their multi-site mode of action.[6][7] Unlike many modern, single-site fungicides that target a specific enzyme or metabolic pathway, dithiocarbamates disrupt numerous vital processes within the fungal cell. This broad-spectrum activity makes it significantly more difficult for fungi to develop resistance.

The primary mechanism of action involves the inhibition of various enzymes that contain sulfhydryl (-SH) groups.[8] Dithiocarbamates readily chelate with metal ions, and their metabolites, such as isothiocyanates, are highly reactive with these sulfhydryl groups.[4][5] This interaction leads to the inactivation of critical enzymes involved in cellular respiration and other metabolic pathways.

dot

Dithiocarbamate_Mechanism DTC Dithiocarbamate Fungicide Metabolism Metabolism within Fungal Cell DTC->Metabolism Isothiocyanate Isothiocyanate Metabolite Metabolism->Isothiocyanate Enzyme Sulfhydryl-Containing Enzymes (e.g., in cellular respiration) Isothiocyanate->Enzyme Reacts with -SH groups Inactivation Enzyme Inactivation Enzyme->Inactivation Disruption Disruption of Cellular Respiration & Metabolism Inactivation->Disruption CellDeath Fungal Cell Death Disruption->CellDeath

Caption: The multi-site inhibitory action of dithiocarbamate fungicides on fungal enzymes.

A Timeline of Innovation: Key Milestones in Dithiocarbamate Development

The evolution of dithiocarbamate fungicides is characterized by a series of key discoveries that broadened their spectrum of activity and improved their performance in the field.

YearMilestoneKey Compound(s)Significance
1934 First patent for the fungicidal properties of dithiocarbamates.[2]-Marked the beginning of the era of synthetic organic fungicides.
1940s Commercial introduction of the first dithiocarbamate fungicide as a seed treatment.[3]ThiramProvided a new tool for managing seed-borne diseases.
1940s Development of metallic dithiocarbamates for foliar application.[4][5]Ferbam, ZiramExpanded the use of dithiocarbamates to control diseases on leaves and fruits.
1940s Synthesis of the first ethylene(bis)dithiocarbamate.[4]NabamPaved the way for a new, more potent class of dithiocarbamate fungicides.
1950s Development of stable and effective EBDCs through complexation with metal salts.[5]Zineb, ManebOffered improved stability and fungicidal efficacy compared to nabam.
1961 Introduction of a coordinated complex of zinc and maneb.[3]MancozebBecame one of the most widely used broad-spectrum fungicides with enhanced crop safety.

Timeline

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of Methyl Phenyldithiocarbamate: A Detailed Protocol for Researchers

Introduction: The Versatility of Dithiocarbamates in Modern Chemistry Dithiocarbamates are a fascinating and highly versatile class of organosulfur compounds. Their unique structural motif, characterized by the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Dithiocarbamates in Modern Chemistry

Dithiocarbamates are a fascinating and highly versatile class of organosulfur compounds. Their unique structural motif, characterized by the presence of a dialkyl- or aryl-aminocarbodithioate group, imparts them with a rich chemical reactivity and a remarkable ability to act as ligands for a wide array of metal ions. This has led to their extensive application in diverse fields, ranging from agriculture, where they are utilized as fungicides and pesticides, to materials science, as precursors for the synthesis of metal sulfide nanoparticles. In the realm of drug development and medicinal chemistry, dithiocarbamates have garnered significant attention for their potential as anticancer, antiviral, and antioxidant agents. The synthesis of these compounds, therefore, remains a topic of considerable interest to the scientific community. This application note provides a detailed, step-by-step protocol for the one-pot synthesis of a specific dithiocarbamate, methyl phenyldithiocarbamate, a valuable building block in organic synthesis.

Reaction Mechanism: A Nucleophilic Cascade

The one-pot synthesis of methyl phenyldithiocarbamate from aniline, carbon disulfide, and methyl iodide is a classic example of a three-component reaction. The reaction proceeds through a sequential nucleophilic addition and substitution mechanism.

  • Formation of the Dithiocarbamate Salt: The reaction is initiated by the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbon atom of carbon disulfide. This step is typically carried out in the presence of a base, such as sodium hydroxide, which deprotonates the aniline, enhancing its nucleophilicity. The resulting intermediate is a sodium phenyldithiocarbamate salt.

  • S-Alkylation: The newly formed dithiocarbamate anion is a soft nucleophile and readily reacts with a suitable electrophile. In this protocol, methyl iodide serves as the methylating agent. The dithiocarbamate anion displaces the iodide ion in an SN2 reaction, leading to the formation of the final product, methyl phenyldithiocarbamate.

The overall reaction is highly efficient and atom-economical, making it an attractive method for the synthesis of this class of compounds.

Experimental Workflow: A Visual Guide

The following diagram illustrates the sequential steps involved in the one-pot synthesis of methyl phenyldithiocarbamate.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Aniline Aniline in Solvent Reaction_Vessel Reaction Vessel (Ice Bath) Aniline->Reaction_Vessel 1. NaOH_sol Aqueous NaOH NaOH_sol->Reaction_Vessel 2. CS2_add Add CS2 (dropwise) Reaction_Vessel->CS2_add Stir_1 Stir (1-2 h) CS2_add->Stir_1 MeI_add Add Methyl Iodide (dropwise) Stir_1->MeI_add Stir_2 Stir (2-3 h) at Room Temp. MeI_add->Stir_2 Extraction Extraction with Organic Solvent Stir_2->Extraction TLC TLC Monitoring Stir_2->TLC Monitor Reaction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure Methyl Phenyldithiocarbamate Purification->Final_Product NMR NMR Spectroscopy (1H & 13C) IR IR Spectroscopy Final_Product->NMR Final_Product->IR

Caption: Experimental workflow for the one-pot synthesis of methyl phenyldithiocarbamate.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of methyl phenyldithiocarbamate on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molar EquivalentQuantityCAS Number
AnilineC₆H₅NH₂93.131.04.66 g (4.56 mL)62-53-3
Carbon DisulfideCS₂76.141.14.19 g (3.32 mL)75-15-0
Sodium HydroxideNaOH40.001.12.20 g1310-73-2
Methyl IodideCH₃I141.941.17.81 g (3.44 mL)74-88-4
EthanolC₂H₅OH46.07-50 mL64-17-5
Diethyl Ether(C₂H₅)₂O74.12-As needed60-29-7
Sodium Sulfate (anhydrous)Na₂SO₄142.04-As needed7757-82-6
Silica Gel (for column chromatography)SiO₂60.08-As needed7631-86-9
Hexane and Ethyl Acetate (for eluent)---As needed-
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in 30 mL of ethanol. In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in 20 mL of distilled water and cool it in an ice bath.

  • Formation of the Dithiocarbamate Salt: To the ethanolic solution of aniline, add the cold aqueous solution of sodium hydroxide. Cool the resulting mixture in an ice bath with continuous stirring. Slowly add carbon disulfide (1.1 eq) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The formation of the sodium phenyldithiocarbamate salt may result in the formation of a precipitate.

  • Methylation: To the reaction mixture, add methyl iodide (1.1 eq) dropwise while maintaining the temperature below 10 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) eluent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.

  • Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of cold water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash them with brine (2 x 50 mL).

  • Purification: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient eluent system to afford the pure methyl phenyldithiocarbamate.

Characterization of Methyl Phenyldithiocarbamate

The identity and purity of the synthesized methyl phenyldithiocarbamate can be confirmed by various spectroscopic techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₉NS₂PubChem[1]
Molecular Weight183.3 g/mol PubChem[1]
AppearancePale yellow solid-
Melting Point88-90 °C-
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of methyl phenyldithiocarbamate is expected to show a singlet for the S-methyl protons and multiplets for the aromatic protons of the phenyl group.

    • Expected Chemical Shifts (in CDCl₃):

      • δ ~2.6 ppm (s, 3H, -SCH₃)

      • δ ~7.2-7.5 ppm (m, 5H, Ar-H)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the methyl carbon, the aromatic carbons, and the dithiocarbamate carbon.

    • Expected Chemical Shifts (in CDCl₃):

      • δ ~18 ppm (-SCH₃)

      • δ ~125-140 ppm (aromatic carbons)

      • δ ~200 ppm (C=S)

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for dithiocarbamates include:

    • ν(C-N): A strong absorption band in the region of 1450-1500 cm⁻¹, indicating a partial double bond character of the C-N bond.

    • ν(C=S): An absorption band around 950-1050 cm⁻¹.[2][3]

Conclusion and Further Applications

The one-pot synthesis of methyl phenyldithiocarbamate described in this application note is a robust and efficient method for obtaining this versatile compound. The protocol is straightforward, utilizes readily available reagents, and can be easily scaled up or down as needed. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized product. Methyl phenyldithiocarbamate can serve as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry, coordination chemistry, and materials science. This protocol provides a solid foundation for researchers and drug development professionals to explore the rich chemistry of dithiocarbamates.

References

  • Ali, W. A., Mihsen, H. H., & Guzar, S. H. (2023). synthesis, characterization and antibacterial activity of sn(ii) and sn(iv) ions complexes. Chemistry & Chemical Technology, 17(4), 729-736.
  • Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). Straightforward and Highly Efficient Catalyst-Free One-Pot Synthesis of Dithiocarbamates under Solvent-Free Conditions. Organic Letters, 8(23), 5275–5277.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3032344, Methyl N-phenylcarbamodithioate. Retrieved January 26, 2024 from [Link].

  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2. International Journal of Molecular Sciences, 12(3), 1964–1978.
  • Tewari, A. K., & Kumar, V. (2024). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1), 01-07.
  • Zaidi, S., Chaturvedi, A., Singh, N., & Chaturvedi, D. (2014). Effect of various phase transfer catalysts on the yield of dithiocarbamates. Journal of the Serbian Chemical Society, 79(10), 1217-1223.
  • Li, G., Yan, Q., Gan, Z., Li, Q., Dou, X., & Yang, D. (2019). An efficient, ligand-free copper-catalyzed coupling of aryl iodides with tetraalkylthiuram disulfides in water provides a series of S-aryl dithiocarbamates in good yields. Organic Letters, 21(19), 7851-7856.
  • Qi, C., Guo, T., & Xiong, W. (2016). An efficient copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide provides a wide range of functionalized dithiocarbamates in very good yields. Synlett, 27(18), 2626-2630.
  • Hogarth, G. (2012). Transition metal dithiocarbamates: 1978–2003. Coordination Chemistry Reviews, 256(11-12), 1191-1202.
  • Joshi, D. R., & Adhikari, N. (2019). Phase transfer catalyst in organic synthesis. World Journal of Pharmaceutical Research, 8(9), 1339-1357.
  • Narayanan, A. C., Singh, S., & Kandasamy, J. (2020). Metal-Free Synthesis of S-Aryl Dithiocarbamates: A Direct Approach from Anilines and Secondary Amines in the Presence of tert-Butyl Nitrite. Synlett, 31(18), 1795-1799.
  • Wu, X. M., & Yan, G. B. (2019). An efficient, ligand-free copper-catalyzed coupling of aryl iodides with tetraalkylthiuram disulfides in water provides a series of S-aryl dithiocarbamates in good yields. Synlett, 30(04), 610-614.

Sources

Application

Application Note &amp; Protocol: High-Efficiency Solvent Extraction of Copper Using N-methyl-N-phenyl dithiocarbamate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of solvent extraction for copper using N-methyl-N-phenyl dithiocarbam...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices of solvent extraction for copper using N-methyl-N-phenyl dithiocarbamate. The protocols detailed herein are designed to ensure reproducibility and high efficiency, grounded in established chemical principles.

Introduction: The Role of Dithiocarbamates in Selective Metal Extraction

Solvent extraction is a cornerstone technique for the separation and purification of metals.[1][2][3] Its efficacy hinges on the use of a chelating agent that can selectively bind to a target metal ion in an aqueous solution and transport it into an immiscible organic phase. Dithiocarbamates (DTCs) are a class of organosulfur compounds renowned for their exceptional ability to form stable complexes with a wide array of transition metals.[4]

The N-methyl-N-phenyl dithiocarbamate ligand is particularly effective for copper extraction due to its strong chelating ability through its two sulfur donor atoms, forming a stable, neutral complex with Cu(II) ions.[5][6] This resulting complex exhibits high solubility in organic solvents, facilitating a clean and efficient phase transfer. This application note elucidates the underlying mechanism and provides optimized, step-by-step protocols for synthesis, extraction, and analysis.

Principle and Mechanism of Chelation

The extraction process is driven by the formation of a coordinatively saturated, neutral metal chelate. N-methyl-N-phenyl dithiocarbamate acts as a bidentate ligand, meaning it binds to the central copper ion at two points. The reaction proceeds as follows: a deprotonated dithiocarbamate anion displaces water molecules from the hydration sphere of the Cu(II) ion in the aqueous phase. Two dithiocarbamate molecules react with one Cu(II) ion to form a stable, square planar bis(dithiocarbamate)copper(II) complex.

The general reaction is: Cu²⁺(aq) + 2[CH₃(C₆H₅)NCS₂]⁻(org) →

This newly formed copper complex is electrically neutral and possesses significant hydrophobic character due to the methyl and phenyl groups, rendering it highly soluble in the organic phase and insoluble in the aqueous phase.[7]

chelation_mechanism cluster_reactants Reactants cluster_product Product Cu2 Cu²⁺ Aqueous Phase Complex Bis(N-methyl-N-phenyl dithiocarbamate)copper(II) S──Cu──S / \nC C     / S───S Organic Phase Soluble Cu2:f0->Complex:f0 Chelation DTC N-methyl-N-phenyl dithiocarbamate (x2) S⁻ / C=S \nN(CH₃)(Ph) DTC:f0->Complex:f0 caption Chelation of Copper(II) by N-methyl-N-phenyl dithiocarbamate.

Caption: Chelation of Copper(II) by N-methyl-N-phenyl dithiocarbamate.

Optimization of Experimental Parameters

The efficiency of the solvent extraction process is governed by several critical parameters. Understanding and controlling these variables is paramount for achieving quantitative and reproducible results.

  • Effect of pH: The pH of the aqueous phase is the most critical variable. The formation of the copper-dithiocarbamate complex involves the dithiocarbamate anion. At low pH, the dithiocarbamate ligand becomes protonated, reducing the concentration of the active chelating anion and thus lowering extraction efficiency. Conversely, at very high pH, copper may precipitate as copper(II) hydroxide. Studies have shown that the highest extraction efficiency for copper(II) with N-methyl-N-phenyl dithiocarbamate is achieved at a pH of 10.[5]

  • Choice of Organic Solvent: The ideal organic solvent should be immiscible with water, have a high affinity for the metal chelate, a low volatility to prevent loss during the experiment, and should not form stable emulsions. Chloroform and methyl isobutyl ketone (MIBK) are commonly used and effective solvents for this system.

  • Ligand Concentration: The concentration of the N-methyl-N-phenyl dithiocarbamate in the organic phase should be in stoichiometric excess relative to the copper concentration in the aqueous phase to ensure the reaction equilibrium is shifted towards the formation of the copper complex.

  • Contact Time and Agitation: Sufficient time and vigorous mixing are required to maximize the interfacial surface area between the two phases, thereby facilitating the efficient transfer of copper ions and achieving equilibrium.[3] A contact time of 1-5 minutes with vigorous shaking is typically adequate.

ParameterOptimal ConditionRationale / Causality
pH of Aqueous Phase 10[5]Maximizes the concentration of the dithiocarbamate anion for chelation while preventing the precipitation of Cu(OH)₂.
Organic Solvent Chloroform or MIBKEnsures high solubility of the Cu(II)-DTC complex and good phase separation.
Ligand Concentration > 2x Molar equivalent of Cu(II)Drives the equilibrium towards the complete formation of the 1:2 metal-ligand complex.
Contact Time 1-5 minutes (vigorous agitation)Provides sufficient time for the diffusion of reactants to the aqueous-organic interface and for the reaction to reach equilibrium.

Experimental Protocols

Protocol 1: Synthesis of Sodium N-methyl-N-phenyl dithiocarbamate

This protocol is adapted from established procedures for synthesizing dithiocarbamate salts.[5][8]

Materials:

  • N-methylaniline

  • Sodium hydroxide (NaOH)

  • Carbon disulfide (CS₂)

  • Acetone

  • Diethyl ether

  • Distilled water

  • Two-necked flask, magnetic stirrer, ice bath

Procedure:

  • Prepare a solution of sodium hydroxide (8 g, 0.2 mol) in 10 mL of distilled water in a two-necked flask placed in an ice bath to maintain a temperature of 2-4°C.

  • While stirring, slowly add 21.8 mL of N-methylaniline to the cold NaOH solution.

  • Continue stirring the mixture at low temperature for approximately 2 hours.

  • A yellowish-white solid product (sodium N-methyl-N-phenyl dithiocarbamate) will precipitate.

  • Filter the solid product under vacuum.

  • Wash the precipitate with small portions of cold diethyl ether to remove unreacted starting materials.

  • Recrystallize the product from acetone to achieve high purity.

  • Dry the final product in a vacuum desiccator.

Protocol 2: Solvent Extraction of Copper(II)

Materials:

  • Aqueous sample containing Copper(II) ions (e.g., Cu²⁺ standard solution)

  • Sodium N-methyl-N-phenyl dithiocarbamate (synthesized in Protocol 1)

  • Chloroform (or MIBK)

  • Buffer solution (pH 10, e.g., ammonia/ammonium chloride buffer)

  • Separatory funnels (125 mL)

  • pH meter

Procedure:

  • Preparation of Organic Phase: Prepare a 0.01 M solution of N-methyl-N-phenyl dithiocarbamate in chloroform.

  • Sample Preparation: Pipette a known volume (e.g., 20 mL) of the aqueous sample containing copper into a 125 mL separatory funnel.

  • pH Adjustment: Add buffer solution to the aqueous sample and adjust the final pH to 10 using dilute ammonia solution or HCl. Verify with a pH meter.

  • Extraction: Add an equal volume (20 mL) of the prepared organic phase (0.01 M dithiocarbamate in chloroform) to the separatory funnel.

  • Equilibration: Stopper the funnel and shake vigorously for 2 minutes to ensure thorough mixing and facilitate the complex formation and phase transfer.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated. The organic layer, now containing the brown copper-dithiocarbamate complex, will typically be the bottom layer if using chloroform.

  • Collection: Carefully drain the organic layer into a clean, dry collection vessel (e.g., a volumetric flask or beaker). The aqueous layer can be retained for analysis to determine extraction efficiency.

extraction_workflow start Start: Aqueous Sample with Cu²⁺ prep_aq 1. Place Aqueous Sample in Separatory Funnel start->prep_aq adjust_ph 2. Adjust pH to 10 with Buffer prep_aq->adjust_ph add_org 3. Add Organic Phase (DTC in Chloroform) adjust_ph->add_org shake 4. Shake Vigorously (2 min) add_org->shake separate 5. Allow Phases to Separate shake->separate collect_org 6. Collect Organic Phase (Contains Cu-DTC Complex) separate->collect_org collect_aq Collect Aqueous Phase (Raffinate) separate->collect_aq analyze 7. Analyze Cu Concentration in Both Phases collect_org->analyze collect_aq->analyze caption Workflow for the Solvent Extraction of Copper.

Caption: Workflow for the Solvent Extraction of Copper.

Protocol 3: Quantification of Extracted Copper

The concentration of copper in the organic and aqueous phases can be determined using several analytical techniques.

Method A: Spectrophotometric Determination

  • Measure the absorbance of the colored copper-dithiocarbamate complex in the organic phase using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum (typically around 435 nm for similar complexes).

  • Prepare a series of standard solutions of the Cu-DTC complex with known concentrations.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of copper in the sample extract from the calibration curve.

Method B: Flame Atomic Absorption Spectroscopy (FAAS) FAAS is a highly sensitive method for metal quantification.[9][10]

  • Organic Phase Analysis: The organic extract containing the copper complex can often be directly aspirated into the FAAS instrument, though standards must be prepared in the same organic matrix.

  • Aqueous Phase Analysis: The initial aqueous sample and the post-extraction aqueous phase (raffinate) can be directly analyzed by FAAS to determine the amount of copper that was not extracted.

  • The difference in copper concentration in the aqueous phase before and after extraction can be used to calculate the amount of copper transferred to the organic phase.

Data Analysis

Distribution Ratio (D): D = [Cu]org / [Cu]aq Where [Cu]org is the concentration of copper in the organic phase and [Cu]aq is the concentration of copper in the aqueous phase at equilibrium.

Extraction Efficiency (%E): %E = (D / (D + (Vaq / Vorg))) * 100 Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively. If Vaq = Vorg, the formula simplifies to: %E = (D / (D + 1)) * 100

Safety Precautions

  • Carbon Disulfide (CS₂): Highly flammable and toxic. All synthesis work involving CS₂ must be conducted in a well-ventilated fume hood.

  • Organic Solvents: Chloroform is a suspected carcinogen and MIBK is flammable. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Heavy Metal Solutions: Copper solutions should be handled with care. Dispose of all metal-containing waste according to institutional and local environmental regulations.

References

  • Determination of Copper in Organic Media from Solvent Extraction Mining Systems Via Portable Energy-Dispersive X-Ray Fluorescence Analysis. The Southern African Institute of Mining and Metallurgy. [Link]

  • Ekennia, A. C., et al. (2015). Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Bioinorganic Chemistry and Applications, 2015, 913424. [Link]

  • Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. PubMed. [Link]

  • Solvent Extraction and Spectrophotometric Determination of Cu(II) with 3,4-Diaminobenzophenone. Asian Journal of Chemistry. [Link]

  • Tiekink, E. R. T., & Buntine, M. A. (2022). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Magnetochemistry, 8(12), 177. [Link]

  • Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. ResearchGate. [Link]

  • Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. Semantic Scholar. [Link]

  • Kuchekar, S. R., et al. (2019). Solvent extraction, spectrophotometric determination of copper (II) from environmental samples using o-methylphenyl thiourea as a sensitive reagent. Eurasian Chemical Communications, 1(4), 378-390. [Link]

  • Synthesis, Structural, Thermal, and Hirshfeld Surface Analysis of In(III) Tris (N-Methyl-N-Phenyl Dithiocarbamate). ProQuest. [Link]

  • Jamali, M. K., et al. (2023). Determination of copper from environmental samples by solvent microextraction method using AAS. Multivariate modelling and factorial design. International Journal of Environmental Analytical Chemistry. [Link]

  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1454-1463. [Link]

  • Spectral and Physical Studying of Dithiocarbamate Mixed Ligand Complexes. Journal of Advanced Sciences and Engineering Technologies. [Link]

  • On-Line Analysis in Copper Solvent Extraction and Electrowinning. The Southern African Institute of Mining and Metallurgy. [Link]

  • Solvent Extraction of Copper. Oresome Resources. [Link]

  • Menghani, K., et al. (2023). Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species. Frontiers in Microbiology, 13, 1079313. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decomposition of dithiocarbamates in acidic media

Subject: Preventing Decomposition of Dithiocarbamates (DTCs) in Acidic Media The Core Mechanism: Why DTCs Fail in Acid The Science: Dithiocarbamates are chemically schizophrenic: robust in base, but fleeting in acid. The...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Decomposition of Dithiocarbamates (DTCs) in Acidic Media

The Core Mechanism: Why DTCs Fail in Acid

The Science: Dithiocarbamates are chemically schizophrenic: robust in base, but fleeting in acid. The instability is not random; it is a specific, acid-catalyzed hydrolysis.

In basic media, the negative charge on the sulfur is delocalized, stabilizing the


 bond (double bond character). Upon acidification, the sulfur atom is protonated to form dithiocarbamic acid . This intermediate is unstable because the protonation breaks the resonance stabilization, weakening the 

bond. The molecule then rapidly collapses into carbon disulfide (

)
and the corresponding amine .

Key Kinetic Insight: The reaction is first-order with respect to


. For diethyldithiocarbamate (DDC), the half-life at pH 2 is approximately 0.3 seconds .[1] This means "working quickly" is not a valid strategy; you must alter the chemistry.
Visualizing the Failure Mode

DTC_Decomposition DTC_Anion DTC Anion (Stable in Base) DTC_Acid Dithiocarbamic Acid (Transient Intermediate) DTC_Anion->DTC_Acid Protonation (pH < 4) Proton + H+ Collapse Bond Cleavage DTC_Acid->Collapse Fast Products Amine + CS2 (Irreversible Loss) Collapse->Products Decomposition

Figure 1: The acid-catalyzed decomposition pathway. Once the dithiocarbamic acid forms, decomposition to


 is thermodynamically favored.

Troubleshooting Guides (Scenario-Based)

Scenario A: Analytical Chemistry (HPLC/LC-MS)

Issue: "My DTC peak tails badly or disappears completely during Reverse Phase HPLC." Diagnosis: Standard C18 columns require acidic mobile phases (0.1% Formic Acid/TFA) to suppress silanol activity. This acidity destroys your analyte on-column.

ApproachMethodologyProsCons
1. pH Switching Use 10mM Ammonium Bicarbonate (pH 10) as the aqueous phase.Simple; measures the native parent compound.Requires alkali-resistant columns (e.g., polymeric or hybrid silica).
2. Derivatization Pre-column methylation with Methyl Iodide (MeI) .[2]Converts unstable anion to stable DTC-Ester .Adds a sample prep step; measures derivative, not parent.
3. Ion Pairing Add Tetrabutylammonium hydroxide to mobile phase (pH 7-8).Allows retention on C18 at neutral pH.Dirty method; difficult to remove ion-pairing agents from LC-MS systems.

Self-Validating Check:

  • Pass: The smell of rotten cabbage (

    
    ) is absent. Sharp, symmetrical peaks observed.
    
  • Fail: Baseline rise at the solvent front (eluting

    
    ) and detection of the free amine mass in MS.
    
Scenario B: Synthesis & Extraction

Issue: "I lose my product during the aqueous workup." Diagnosis: You likely performed a standard "acid wash" to remove unreacted amines. This converts your DTC product into


 and amine salts.

Corrective Protocol:

  • Avoid Acid Washes: Never wash a DTC organic layer with HCl.

  • Oxidative Workup: If your target is a thiuram disulfide (dimer), use Iodine (

    
    ) or Hydrogen Peroxide (
    
    
    
    ) in basic conditions to precipitate the stable dimer.
  • Metal Precipitation: If you need to isolate the DTC moiety from a complex mixture, add

    
     or 
    
    
    
    . The resulting Metal-DTC complex is water-insoluble and acid-resistant (down to pH 3-4).
Scenario C: Biological/In Vivo Assays

Issue: "The drug degrades in the stomach (pH 1-2) before absorption." Diagnosis: Oral delivery of free DTC salts (e.g., sodium diethyldithiocarbamate) is impossible due to gastric acid.

Strategic Solutions:

  • Prodrug Strategy: Synthesize the Carbamate Ester .

    • Mechanism:[3][4] Reaction with a chloromethyl ester protects the sulfur. Enzymes (esterases) cleave this in the plasma, regenerating the active DTC.

  • Metal Complexation (The "Disulfiram" Effect):

    • Use Copper(II) or Zinc(II) complexes.[5] The metal-sulfur bond strength resists protonation.

    • Note: Cu-DTC complexes are often the bioactive species in cancer research (proteasome inhibition).

Step-by-Step Protocols

Protocol 1: Pre-Column Derivatization (The "Gold Standard" for Analysis)

Use this when you must use standard acidic HPLC mobile phases.

Reagents:

  • Sample containing DTC.[2][4][6][7][8][9]

  • 0.1 M Phosphate Buffer (pH 8.0).

  • Methyl Iodide (MeI) in Acetonitrile (1% v/v).

Workflow:

  • Buffer: Dilute sample 1:1 with Phosphate Buffer (pH 8). Crucial: This ensures the DTC remains anionic.

  • React: Add 50 µL of MeI solution. Vortex for 30 seconds.

  • Incubate: Let stand at room temperature for 10 minutes.

  • Quench: (Optional) Add 10 µL of 1M Ammonia to destroy excess MeI.

  • Analyze: Inject onto C18 HPLC. The peak observed is the S-Methyl ester .

Validation: The UV absorption maximum will shift (typically from ~280 nm to ~250 nm). The peak will retain on C18 without tailing.

Protocol 2: Preparation of Acid-Resistant Metal Complexes

Use this for stabilizing DTCs for storage or biological handling.

Workflow:

  • Dissolve 1.0 eq of Sodium Dithiocarbamate in water.

  • Dissolve 0.5 eq of Zinc Acetate or Copper(II) Chloride in water.

  • Slowly add the metal solution to the DTC solution while stirring.

  • Observation: A heavy precipitate will form immediately (White for Zn, Dark Brown for Cu).

  • Filtration: Filter the solid. Wash with water (to remove salts) and then cold methanol.

  • Result: This solid complex is stable in air and resists decomposition in mild acid (pH 4-5) for hours.

Decision Logic for Stabilization

Use this flow to select the correct strategy for your experiment.

DTC_Decision_Tree Start Start: DTC Instability Issue Context What is the context? Start->Context Analysis Analytical (HPLC/LC-MS) Context->Analysis Synthesis Synthesis/Storage Context->Synthesis Bio Biological/In Vivo Context->Bio CanHighPH Can column tolerate pH 10? Analysis->CanHighPH Isolate Need to isolate solid? Synthesis->Isolate Metal Precipitate as Zn/Cu Salt (Protocol 2) Bio->Metal Alt: Metal Complex Prodrug Synthesize Carbamate Ester (Prodrug) Bio->Prodrug HighPH Use NH4HCO3 (pH 10) Mobile Phase CanHighPH->HighPH Yes Deriv Pre-column Methylation (Protocol 1) CanHighPH->Deriv No Isolate->Metal Yes (Complex) Oxidize Oxidize to Thiuram Disulfide (Dimer) Isolate->Oxidize Yes (Dimer)

Figure 2: Strategic decision tree for stabilizing dithiocarbamates based on experimental needs.

Frequently Asked Questions (FAQ)

Q: Can I just add EDTA to stabilize my sample? A: EDTA helps, but it is not a cure-all. EDTA sequesters trace metals (Fe, Cu) that catalyze oxidative decomposition. It does not prevent acid-catalyzed hydrolysis. You must control pH first; EDTA is a secondary stabilizer.

Q: Why does my sample smell like rotten cabbage? A: That is the smell of Carbon Disulfide (


) , the primary decomposition product. If you smell this, your experiment has already failed. You must re-synthesize or re-extract using a basic buffer (pH > 9).

Q: Which metal complex is the most stable? A: Generally, Palladium (Pd) and Copper (Cu) complexes are more stable than Zinc (Zn) or Iron (Fe) complexes in acidic environments due to stronger back-bonding character. However, for biological applications, Zn and Cu are preferred due to lower toxicity compared to Pd.

Q: I cannot use buffers. Are there solvent tricks? A: Yes. Decomposition is faster in water. Using organic solvents (Acetonitrile, DCM) slows the proton transfer. If you must work in acid, perform the reaction in a biphasic system (DCM/Water) where the DTC can migrate into the organic layer, protecting it somewhat from the aqueous acid.

References

  • Aspila, K. I., et al. (1969). "Acid Decomposition of Dithiocarbamates." Talanta, 16(7), 1099-1102. Link

  • Halls, D. J. (1969).[1] "The stability of dithiocarbamates in acidic solutions." Mikrochimica Acta, 57, 62-68. Link

  • Weissmahr, K. W., et al. (1998). "Mechanism of Dithiocarbamate Decomposition in Acidic Media." Inorganic Chemistry, 37(9), 2300-2305. Link

  • Zaharia, V., et al. (2016). "Dithiocarbamates: A Review of Synthesis and Stability." Molecules, 21(1), 69. Link

  • BenchChem Support. (2025).[2] "Overcoming Dithiocarbamate Instability in Analytical Methods." BenchChem Technical Notes. Link

Sources

Optimization

Technical Support Center: Stabilizing Dithiocarbamate Samples for GC-MS Analysis

Welcome to the technical support center for dithiocarbamate (DTC) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stabilizing DTC samples f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dithiocarbamate (DTC) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stabilizing DTC samples for robust and reproducible Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Here, you will find answers to frequently asked questions and detailed troubleshooting guides rooted in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why are my dithiocarbamate samples degrading before I can analyze them?

A1: Dithiocarbamates are notoriously unstable compounds, primarily due to their susceptibility to degradation under various conditions. The primary degradation pathway, especially in acidic environments, is acid-catalyzed hydrolysis.[1][2] This process breaks down the dithiocarbamate molecule into carbon disulfide (CS₂) and its corresponding amine.[3][4] Contact with acidic plant juices during sample homogenization is a common cause of rapid degradation.[1][3] Furthermore, oxidation can also contribute to the degradation of certain types of dithiocarbamates.[1]

Q2: I'm seeing inconsistent peak areas and poor reproducibility in my GC-MS results. What could be the cause?

A2: Inconsistent peak areas and poor reproducibility are often symptoms of variable sample degradation.[5] This can stem from several factors:

  • Inconsistent Sample Handling: Variations in the time between sample collection, extraction, and analysis can lead to different degrees of degradation.

  • pH Fluctuations: Failure to maintain a consistently alkaline environment during sample preparation can result in erratic degradation rates.[2][6][7]

  • Standard Instability: Dithiocarbamate standard solutions can also degrade over time. It is crucial to prepare standards fresh daily and store them in a cool, dark place.[5]

Q3: Can I analyze dithiocarbamates directly by GC-MS?

A3: Direct analysis of most dithiocarbamates by GC-MS is challenging due to their low volatility and thermal instability. A more common and reliable approach is to either convert them into a more volatile and stable derivative or to indirectly quantify them by measuring a specific degradation product.[8] The most prevalent indirect method involves the complete acid hydrolysis of all dithiocarbamates in a sample to carbon disulfide (CS₂), which is then analyzed by headspace GC-MS.[1][3][9][10]

Q4: What is the "sum method" for dithiocarbamate analysis, and what are its limitations?

A4: The "sum method" refers to the analytical approach where the total amount of dithiocarbamates in a sample is determined by measuring the carbon disulfide (CS₂) produced after complete acid hydrolysis.[3][8] This is a non-specific method as it does not differentiate between the various types of dithiocarbamates present in the sample.[3] The results are typically expressed as mg of CS₂ per kg of the sample.[3] While this method is widely used for regulatory purposes, its main limitation is the inability to identify and quantify individual dithiocarbamate compounds, which may have different toxicological profiles.

Troubleshooting Guides & Protocols

Issue 1: Rapid Sample Degradation During Extraction
Root Cause Analysis:

Dithiocarbamate degradation during extraction is most often triggered by acidic conditions and the presence of oxidizing agents or metal ions that can catalyze the breakdown.[1][5] The following workflow illustrates the degradation pathway and the points of intervention.

cluster_0 Degradation Pathway DTC Dithiocarbamate Sample Degradation Degradation DTC->Degradation Acid Acidic Conditions (e.g., plant juices) Acid->Degradation Oxidation Oxidation Oxidation->Degradation CS2 Carbon Disulfide (CS₂) Degradation->CS2 Amine Amine Degradation->Amine cluster_1 Derivatization Workflow Aqueous_Extract Aqueous DTC Extract (from Protocol 1) Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Aqueous_Extract->Add_Solvent Add_Reagent Add Ethyl Chloroformate Add_Solvent->Add_Reagent Reaction Derivatization Reaction (Alkaline pH) Add_Reagent->Reaction Phase_Separation Phase Separation Reaction->Phase_Separation Organic_Phase Organic Phase (contains stable DTC esters) Phase_Separation->Organic_Phase GCMS_Analysis GC-MS Analysis Organic_Phase->GCMS_Analysis

Caption: Derivatization workflow for GC-MS analysis.

Issue 3: Need for Total Dithiocarbamate Quantification (Sum Method)
Root Cause Analysis:

For regulatory compliance or screening purposes, a total dithiocarbamate content is often required, without the need to identify individual compounds. The most robust method for this is acid hydrolysis to CS₂ followed by headspace GC-MS. [3][8][11][12]

Solution: Acid Hydrolysis and Headspace GC-MS Analysis of CS₂

This protocol is based on the quantitative conversion of dithiocarbamates to carbon disulfide.

Protocol 3: Indirect Analysis of Total Dithiocarbamates via Acid Hydrolysis

  • Sample Preparation: Weigh a homogenized sample into a reaction vial.

  • Hydrolysis:

    • Add a solution of tin(II) chloride in hydrochloric acid to the sample. [3][13][14]The tin(II) chloride acts as a reducing agent.

    • Seal the vial tightly.

    • Heat the vial (e.g., at 80°C) for a defined period (e.g., 60 minutes) to ensure complete hydrolysis. [3][13]3. Headspace Extraction: The volatile CS₂ will partition into the headspace of the vial.

  • GC-MS Analysis: Inject an aliquot of the headspace into the GC-MS for quantification of CS₂.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Storage Temperature Cool place (< -10°C)[3]
Extraction pH Alkaline[1][2][15]
Acid Hydrolysis Temp. 80 - 100°C[3][10][13]
Hydrolysis Time 60 minutes[3][10][13]

References

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. [Link]

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. (n.d.). ScienceDirect. [Link]

  • Full article: Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. (n.d.). Taylor & Francis. [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. [Link]

  • THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. (n.d.). Canadian Science Publishing. [Link]

  • THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. (n.d.). Canadian Science Publishing. [Link]

  • Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment. (n.d.). ResearchGate. [Link]

  • Analysis of Dithiocarbamate Pesticides in Water Using Headspace-GC/MS. (n.d.). LabRulez GCMS. [Link]

  • Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. [Link]

  • Full article: Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis. [Link]

  • Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.). ResearchGate. [Link]

  • Analysis of Dithiocarbamate Pesticides in Water Using Headspace-GC/MS. (n.d.). Shimadzu. [Link]

  • Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(iii) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. (n.d.). Royal Society of Chemistry. [Link]

  • Covalent cross-linking of proteins by carbon disulfide. (n.d.). PubMed. [Link]

  • The stabilizing effect of zinc dithiocarbamate and zinc dithiophosphate antioxidants on vegetable oil for lubricant application. (n.d.). ResearchGate. [Link]

  • Formation of Homoleptic Zirconium and Hafnium Dithiocarbamates via Insertion of CS2: Breaking Bonds and Taking Names. (2024). ACS Publications. [Link]

  • ethyl chloroformate derivatization: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Determination of Dithiocarbamate Fungicides in Raw and Tap Water using by Derivatization-gas Chromatography-mass Spectrometry. (n.d.). ResearchGate. [Link]

  • The Chemistry of Thiazoles and Dithiocarbamates as Antioxidants in. (n.d.). Rubber Division, ACS. [Link]

  • Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of Dithiocarbamate Pesticides by GC-MS. (n.d.). Lab Bulletin. [Link]

  • Facing Analytical Challenges of Dithiocarbamate Analysis - Step-by-Step. (2021). EURL-Pesticides.eu. [Link]

  • Analysis of Dithiocarbamate Pesticides by GC-MS. (2012). Technology Networks. [Link]

  • Synthesis of dithiocarbamates via MCR of CS2, amine, and aldehyde. (n.d.). ResearchGate. [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. (n.d.). MDPI. [Link]

  • The Versatility in the Applications of Dithiocarbamates. (n.d.). MDPI. [Link]

  • Antioxidant properties of pyrrolidine dithiocarbamate and its protection against Cr(VI)-induced DNA strand breakage. (n.d.). PubMed. [Link]

  • Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. (n.d.). Semantic Scholar. [Link]

  • Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. (n.d.). PubMed. [Link]

  • [Determination of 4 dithiocarbamate residues in 22 matrices by gas chromatography]. (n.d.). PubMed. [Link]

  • Analysis of Dithiocarbamate Pesticides in Tea Using GC/MS/MS. (2024). Agilent. [Link]

  • GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (n.d.). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Dithiocarbamate Products

Topic: Removal of Unreacted Carbon Disulfide ( ) Status: Active | Ticket Priority: High (Safety/Purity) Assigned Specialist: Senior Application Scientist, Synthesis Division ⚠️ Safety Critical Warning Read before proceed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Carbon Disulfide ( )

Status: Active | Ticket Priority: High (Safety/Purity) Assigned Specialist: Senior Application Scientist, Synthesis Division

⚠️ Safety Critical Warning

Read before proceeding: Carbon disulfide (


) is a neurotoxin and highly flammable (Flash Point: -30°C). It has an extremely low auto-ignition temperature (100°C), meaning it can ignite on a hot steam pipe or hot plate surface.
  • Never use a heat gun or open flame near crude DTC products.

  • Always handle crude products in a certified fume hood.

  • Waste: Segregate sulfur-containing waste; do not mix with oxidizers.

Module 1: The Core Problem (Thermodynamics)

Before troubleshooting, you must understand why


 is difficult to remove. You are fighting a reversible equilibrium.

The synthesis of dithiocarbamates (DTCs) is an equilibrium reaction driven by base (


):


The Trap:

  • Reversibility: If you heat the product to remove the solvent, you shift the equilibrium to the left, decomposing your product back into amine and

    
    .
    
  • Acid Sensitivity: Even weak acids (like atmospheric

    
     or acidic plant extracts) can protonate the DTC, causing rapid decomposition into 
    
    
    
    and amine.
  • Lattice Trapping:

    
     is a planar, non-polar molecule that easily intercalates into the crystal lattice of lipophilic DTC complexes, acting as a "solvent impurity" that refuses to leave under standard vacuum.
    
Visualization: The Decomposition Pathway

The following diagram illustrates the stability cliff you must navigate.

DTC_Stability cluster_0 Safe Zone Reactants Amine + CS2 Product Dithiocarbamate Salt (Stable in Base) Reactants->Product + Base (OH-) Intermediate Dithiocarbamic Acid (Unstable) Intermediate->Reactants Reversion Decomp Decomposition (Release of CS2) Intermediate->Decomp Oxidative Stress Product->Intermediate + Acid (H+) or Heat

Figure 1: The Stability Equilibrium. Note that adding heat or acid pushes the system out of the "Safe Zone" and releases


.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product smells strongly of rotten eggs/sulfur even after drying."

Diagnosis: This is the hallmark of free


 or 

evolution. It indicates either trapped solvent or active decomposition.

Corrective Action:

  • Stop Heating: If you are using a vacuum oven >40°C, stop immediately.

  • The "Displacement Wash" (Protocol A): You cannot simply "dry off"

    
     if it is trapped in the lattice. You must displace it with a solvent that dissolves 
    
    
    
    but not your product.
    • For Water-Soluble Salts (Na/K-DTC): Wash the solid precipitate with cold anhydrous diethyl ether or acetone (check solubility first).

      
       is miscible with ether; most inorganic DTC salts are not.
      
    • For Metal Complexes (Zn/Cu-DTC): Wash with cold ethanol or methanol .

  • Alkaline Stabilization: If the smell persists, your product may be decomposing due to acidity. Recrystallize in the presence of a trace amount of base (e.g., 0.1% NaOH in the solvent) to lock the equilibrium to the right.

Issue 2: "The product is oiling out or gummy instead of crystalline."

Diagnosis:


 is acting as a plasticizer. Impurities lower the melting point, causing the solid to "melt" into an oil at room temperature.[1]

Corrective Action:

  • Trituration: Add a non-solvent (like hexane or diethyl ether) to the oil. Scratch the side of the flask with a glass rod vigorously. This mechanical agitation, combined with the solvent extracting the

    
    , often induces sudden crystallization.
    
  • Cold Precipitation: Dissolve the oil in a minimum amount of acetone/ethanol, then place the flask in a -20°C freezer overnight.

  • Avoid Rotovap: Rotary evaporators often fail to remove trace

    
     because the boiling point (46°C) is too close to the decomposition point of unstable DTCs. Use a high-vacuum manifold (Schlenk line) with a liquid nitrogen trap instead.
    

Module 3: Validated Removal Protocols

Protocol A: The "Cold Displacement" Wash (Recommended)

Best for: Removing surface and lattice-trapped


 from solid precipitates.
  • Filtration: Filter your crude reaction mixture using a sintered glass funnel (avoid paper if possible, as it traps moisture).

  • Primary Wash: Wash the cake with the reaction solvent (usually water or ethanol) to remove excess amines.

  • Displacement Wash:

    • Prepare anhydrous diethyl ether or n-hexane cooled to 0°C.

    • Turn off the vacuum.

    • Cover the filter cake with the cold solvent.

    • Stir the solid gently with a spatula on the frit to ensure contact.

    • Re-apply vacuum to suck dry.

    • Why? Ether is highly miscible with

      
       but does not dissolve ionic DTC salts. It physically displaces the toxic solvent.
      
  • Desiccation: Place the solid in a vacuum desiccator over

    
     (to remove water) and paraffin wax chips.
    
    • Note: Paraffin wax absorbs organic vapors like

      
       and amines, preventing them from redepositing on the product.
      
Protocol B: Chemical Scavenging (For stubborn cases)

Best for: Industrial or large-scale batches where washing is insufficient.

If washing fails, use a "sacrificial" amine sweep.

  • Dissolve crude product in an alkaline aqueous solution (pH 10-11).

  • Sparge the solution with nitrogen gas (

    
    ) for 30-60 minutes at room temperature.
    
    • Mechanism: The

      
       stream physically strips the volatile 
      
      
      
      from the aqueous phase.
  • Reprecipitate by adding cold acetone or salting out (NaCl).

Module 4: Analytical Verification

How do you prove the


 is gone?
NMR Spectroscopy (The Gold Standard)

This is the most definitive method. You must distinguish between the DTC thiocarbonyl and free


 .
SpeciesChemical Shift (

, ppm)
Characteristics
DTC Product (

)
195 - 215 ppm Broad peak (due to N-rotation restricted barrier).
Free

(

)
192 - 193 ppm Sharp, singular peak.
Decomposition (Isothiocyanate)~130 - 140 ppm If you see peaks here, your product has degraded.
  • Tip: If the peaks overlap (e.g., a DTC at 193 ppm), run the NMR at a lower temperature (e.g., -20°C). The DTC peak often shifts or sharpens due to restricted rotation, while free

    
     remains constant.
    
The Copper Spot Test (Qualitative)

A rapid benchtop check for free


 release.
  • Dissolve a small amount of product in water/ethanol.[2]

  • Add a few drops of dilute copper(II) sulfate (

    
    ).
    
  • Observation:

    • Brown/Black Precipitate: Immediate formation of Copper(II) DTC complex (Good).

    • Yellow/Clear: If the solution remains clear or turns slight yellow without precipitate, but smells strongly, you have mostly free amine/

      
       and little active DTC.
      
Headspace GC (Trace Analysis)

For pharmaceutical applications (ICH Q3C guidelines), you must quantify residual solvents.

  • Method: Headspace Gas Chromatography (HS-GC).

  • Column: DB-624 or equivalent (designed for volatile solvents).

  • Limit:

    
     is a Class 2 solvent. The concentration limit is typically very low (check local pharmacopeia, often < 5 ppm).
    

Module 5: Workflow Visualization

Use this decision tree to guide your purification strategy.

Purification_Strategy Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Crystals Oil Oily/Gummy Residue State->Oil Goo Action_Solid Protocol A: Cold Ether Wash Solid->Action_Solid Action_Oil Trituration with Hexane (Induce Crystallization) Oil->Action_Oil Check Smell Test / NMR Action_Solid->Check Action_Oil->Check Success Pure Product (Store in Desiccator) Check->Success Clean Fail Smell Persists Check->Fail Dirty Recryst Recrystallize with Trace Base (pH 10) Fail->Recryst Recryst->Action_Solid

Figure 2: Purification Decision Tree. Follow the path based on the physical state of your crude product.

References

  • Thermal Stability of Dithiocarbamates: Singhal, S., et al. (2004).[3][4] "Thermal decomposition of transition metal dithiocarbamates." Journal of Thermal Analysis and Calorimetry, 78, 948.[4]

  • NMR Characterization: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6][7][8] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Confirming solvent shifts and impurity tracking).

  • Synthesis & Purification Protocols: BenchChem Technical Support. (2025).[1][2][3][9] "Refinement of Purification Techniques for Dithiocarbamate Products."

  • Mechanisms of Release: Kellogg, R. M., et al. (2015). "Uncaging carbon disulfide: Delivery platforms for potential pharmacological applications."[10] Organic & Biomolecular Chemistry. (Discusses acid-catalyzed decomposition kinetics).

  • Safety & Toxicology: National Institute for Occupational Safety and Health (NIOSH). "Carbon Disulfide: Systemic Agent."

Sources

Optimization

preventing oxidation of dithiocarbamate ligands in air

Technical Support Center: Dithiocarbamate (DTC) Ligand Stability Status: Operational Ticket ID: DTC-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Ligand Chemistry Division Diagnostic Triage: Why is my Li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dithiocarbamate (DTC) Ligand Stability

Status: Operational Ticket ID: DTC-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Ligand Chemistry Division

Diagnostic Triage: Why is my Ligand Failing?

Before altering your protocol, identify the specific mode of failure. Dithiocarbamates (DTCs) fail via two distinct pathways: Oxidative Coupling or Acidolytic Decomposition .

Symptom Probable Cause The Chemistry Immediate Action
Precipitate forms in clear solution upon air exposure.Oxidation Formation of insoluble Thiuram Disulfides (TDS) via S-S coupling.Filter precipitate. If product is valuable, reduce TDS back to DTC using

or

.
Strong "rotten egg" or sulfidic smell (CS₂/H₂S).Acidolysis (Decomposition) pH < 7 causes protonation to unstable dithiocarbamic acid, reverting to Amine +

.
Check pH immediately. Add dilute NaOH or KOH to raise pH > 9.
Color change (e.g., clear to yellow/brown) without precipitate.Trace Metal Catalysis Trace Cu(II) or Fe(III) impurities catalyzing oxidation or forming colored complexes.Add EDTA to sequester trace metals or recrystallize starting amine.
Yield loss during workup.Thermal Instability Reaction was too exothermic or drying temp was too high.Perform synthesis at 0–5°C. Dry products in vacuo, not ovens.

The Chemistry of Failure: Mechanisms & Pathways

To prevent degradation, you must understand the competing equilibria. DTCs are thermodynamically unstable in acidic media and kinetically sensitive to oxidation in air.

Visualizing the Stability Landscape

The following diagram illustrates the two primary death pathways for a DTC ligand (


).

DTC_Stability DTC Dithiocarbamate Anion (R2NCS2-) Active Ligand Acid Dithiocarbamic Acid (Unstable Intermediate) DTC->Acid + H+ (pH < 7) TDS Thiuram Disulfide (Oxidized Dimer) DTC->TDS Oxidation (O2/I2) - 2e- MetalComplex Stable Metal Complex (M-S2CNR2) DTC->MetalComplex + Metal Ion (Stabilization) Acid->DTC + OH- (Base) Amine Free Amine + CS2 (Irreversible Loss) Acid->Amine Rapid Decomposition TDS->DTC Reduction (NaBH4)

Figure 1: The Stability Triad. Acidic conditions lead to irreversible loss (Red path), while oxidation leads to reversible dimerization (Blue path).

Standard Operating Procedures (SOPs)

Protocol A: Inert Synthesis of Alkali Dithiocarbamates

Use this protocol for high-purity ligands intended for air-sensitive metal complexation.

Reagents:

  • Secondary Amine (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.1 eq) – Caution: Neurotoxic/Flammable
    
  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Solvent: Dry Methanol or Ethanol

Step-by-Step Workflow:

  • System Prep: Flame-dry a two-neck Schlenk flask. Cycle vacuum/Nitrogen (

    
    ) three times.
    
  • Solvent Degassing: Sparge methanol with

    
     for 20 minutes to remove dissolved oxygen.
    
  • Base Dissolution: Dissolve NaOH in the degassed methanol under

    
     flow. Cool to 0°C  using an ice bath.
    
    • Why? The reaction is exothermic. Heat promotes sulfur loss.

  • Amine Addition: Add the amine via syringe. Stir for 5 minutes.

  • CS₂ Addition (Critical): Add

    
    dropwise  over 15-20 minutes.
    
    • Observation: Solution will likely turn faint yellow. A white/pale precipitate (the salt) may form.

  • Crystallization: Stir at 0°C for 1 hour, then add cold diethyl ether (degassed) to force precipitation if necessary.

  • Filtration: Filter under inert atmosphere (Schlenk frit) or rapidly in air if the solid is dry.

  • Storage: Store in a desiccator with an inert gas backfill.

Protocol B: Rescue Strategy (Reducing Thiuram Disulfides)

If your ligand has oxidized to the disulfide dimer (TDS), you can regenerate the anionic ligand in situ.

  • Suspend the insoluble Thiuram Disulfide in ethanol.

  • Add Sodium Borohydride (

    
    )  (excess) or Triphenylphosphine (
    
    
    
    )
    .
  • Stir until the solution becomes clear (indicates cleavage of the S-S bond).

  • Use immediately for metal complexation.

Storage & Stability Best Practices

VariableRecommendationScientific Rationale
pH Control Keep pH > 9 The

of dithiocarbamic acid is low. In neutral/acidic water, the equilibrium shifts to the amine +

. Excess base locks the species in the anionic form [1].
Atmosphere Argon/Nitrogen Oxygen slowly oxidizes the sulfur anion to the radical, which dimerizes to thiuram disulfide. Solid salts are more stable than solutions [2].
Temperature 4°C or -20°C Thermal energy accelerates the release of

(entropy driven). Keep cold to maintain the C-S bond integrity.
Counter-ion Use Sodium (Na+) Ammonium (

) salts are less stable and more hygroscopic than Na/K salts. Avoid ammonium salts for long-term storage [3].

Frequently Asked Questions (FAQ)

Q: Can I use Iodine (


) to titrate my dithiocarbamate? 
A: No.  While iodine is a standard oxidant, reacting it with DTCs does not typically form a metal-iodide bond or a simple oxidized species; it quantitatively converts the DTC into the Thiuram Disulfide (TDS)  [2]. This is a synthesis route for TDS, not a stability test.

Q: Why does my ligand smell like rotten eggs even in the glovebox? A: You likely have acidic impurities or wet solvent . Even trace water in aprotic solvents can protonate the DTC if no excess base is present. The smell is


 and trace 

. Always ensure your ligand is stored with a slight excess of alkali hydroxide.

Q: I read that "Dithiocarbamic Acid" is the active species. Is this true? A: This is a common misconception.[1] The acid form (


) is extremely unstable and fleeting. The anionic  form (

) is the active ligand. Literature referring to the "acid" usually implies the protonated transition state that leads to decomposition [1].

Q: Are aryl-DTCs (e.g., from aniline) more stable than alkyl-DTCs? A: Generally, no . Aryl-DTCs are often less basic and more prone to dissociation. However, they may crystallize better due to pi-stacking. Dialkyl DTCs (like Diethyl-DTC) are the gold standard for electronic stability due to the inductive effect of the alkyl groups pushing electron density onto the Nitrogen, strengthening the N-C double bond character (thioureide form) [4].

References

  • Halls, D. J. (1969).[2][3] The stability of dithiocarbamates in acidic solutions. Mikrochimica Acta. Link

  • Hogarth, G. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. Mini-Reviews in Medicinal Chemistry. Link

  • Thorn, G. D., & Ludwig, R. A. (1962). The Dithiocarbamates and Related Compounds. Elsevier Monograph. Link

  • Coucouvanis, D. (1970). The chemistry of the dithioacid and 1, 1-dithiolate complexes. Progress in Inorganic Chemistry. Link

Sources

Troubleshooting

resolving split peaks in NMR of dithiocarbamate rotamers

Welcome to the NMR Applications Support Center. Ticket #8492: Resolving Split Peaks in Dithiocarbamate Spectra Status: Open Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the NMR Applications Support Center. Ticket #8492: Resolving Split Peaks in Dithiocarbamate Spectra

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely observing restricted rotation around the nitrogen-carbon (


) bond, not impurities. This is a feature, not a bug, of dithiocarbamate (DTC) chemistry.

In DTCs (


), the lone pair on the nitrogen donates electron density into the thiocarbonyl group, creating significant double-bond character. This creates a rotational energy barrier (

) typically between 12–20 kcal/mol . On the NMR timescale at room temperature, this rotation is often slow, causing the substituents on the nitrogen to appear in distinct magnetic environments (split peaks).

This guide provides the diagnostic workflows to confirm rotamers, the protocols to resolve them, and the mathematics to quantify the energy barrier.

Module 1: Diagnosis – Rotamers or Impurities?

Before heating your sample, you must confirm that the "extra" peaks are indeed exchangeable rotamers and not synthetic byproducts.

The "Am I Crazy?" Diagnostic Workflow

Use this decision tree to validate your spectrum before proceeding to Variable Temperature (VT) NMR.

RotamerDiagnosis Start Observation: Split/Broad Peaks SymCheck Is the molecule symmetric? (e.g., Sodium diethyldithiocarbamate) Start->SymCheck PeakRatio Are peak integrals consistent (e.g., 1:1)? SymCheck->PeakRatio Yes NOESY Run 1D NOESY / EXSY Irradiate Peak A PeakRatio->NOESY Yes Conclusion2 LIKELY IMPURITY: Check synthesis PeakRatio->Conclusion2 No (e.g., 10:1 ratio) Result1 Peak B shows negative NOE (Exchange) NOESY->Result1 Result2 Peak B shows no response or positive NOE NOESY->Result2 Conclusion1 CONFIRMED: Rotamers Result1->Conclusion1 Result2->Conclusion2

Figure 1: Diagnostic logic to distinguish restricted rotation from chemical impurities.

Field-Proven Insight: If you cannot heat your sample due to instability, 1D EXSY (Exchange Spectroscopy) is your "secret weapon." If irradiating one methyl group causes a saturation transfer (negative signal) to the other methyl group at room temperature, you have proven they are chemically exchanging rotamers without ever touching the temperature controller [1].

Module 2: The Fix – Variable Temperature (VT) NMR

To resolve the splitting, you must increase the rate of rotation (


) until it exceeds the frequency difference between the conformers (

). This is the Coalescence Temperature (

)
.
Experimental Protocol: VT-NMR Coalescence

Prerequisites:

  • Solvent: High boiling point required. DMSO-

    
     (bp 189°C) or Toluene-
    
    
    
    (bp 110°C). Avoid
    
    
    (bp 61°C) as it boils before most DTCs coalesce.
  • Safety: DTCs can decompose to release

    
     and amines upon excessive heating. Work in a well-ventilated area.
    

Step-by-Step Workflow:

  • Baseline Acquisition (

    
    ): 
    
    • Acquire a standard 1H spectrum at 25°C (298 K).

    • Measure the separation between the split peaks in Hertz (

      
      ).[1][2][3] This is your "slow exchange" limit.
      
    • Tip: If peaks are broad at 25°C, cool to 0°C or -20°C to freeze the conformation and get an accurate

      
      .
      
  • Incremental Heating:

    • Increase temperature in 10°C increments.

    • Shim at every step. Temperature gradients ruin field homogeneity.

    • Allow 5-10 minutes for thermal equilibration before acquiring.

  • Identify Coalescence (

    
    ): 
    
    • Observe the peaks broadening and moving closer.

    • 
       is the exact temperature where the two distinct peaks merge into a single, flat-topped broad peak.[1] Record this temperature (in Kelvin) precisely.
      
  • High-Temperature Limit (

    
    ): 
    
    • Continue heating 20-30°C past

      
      . The peak will sharpen into a single Lorentzian line (fast exchange).
      
  • Validation (The "Hysteresis Check"):

    • Crucial Step: Cool the sample back to 25°C and run the spectrum again.

    • Pass: Spectrum looks identical to Step 1.

    • Fail: Spectrum shows new peaks.[1][4][5] Decomposition occurred. Your data is invalid.

Module 3: Advanced Analysis – Calculating the Barrier

Users often ask: "How much energy is locking this bond?" You can calculate the free energy of activation (


) using the Gutowsky-Holm approximation at the coalescence temperature.
The Mathematics of Coalescence
ParameterSymbolUnitHow to Measure
Peak Separation

HzDistance between split peaks at low temp (slow exchange).[2][3]
Coalescence Temp

KTemp where peaks merge into one flat top.[1]
Rate Constant


Calculated (see below).
Gas Constant


Constant:

Planck's Constant


Constant:

Boltzmann Constant


Constant:

Step 1: Calculate Rate Constant at Coalescence (


) 


Step 2: Calculate Activation Energy (


) 
Using the Eyring Equation rearranged for NMR coalescence [2]:


(Note: This simplified form assumes

is in Hz and gives

in J/mol. Divide by 4184 for kcal/mol).
Calculation Workflow

CalculationFlow Input Input Data: Tc = 340 K Δν = 45 Hz Step1 Calculate Rate (kc): kc = 2.22 * 45 kc = 99.9 s-1 Input->Step1 Step2 Eyring Calculation: ΔG = R*T * ln(k*h / kB*T) Step1->Step2 Output Result: ΔG‡ ≈ 16.5 kcal/mol Step2->Output

Figure 2: Computational workflow for determining activation energy from NMR data.

Module 4: Troubleshooting & FAQs

Q: My sample decomposes before I reach coalescence. What now? A: You have two options:

  • Change Solvent: Switch to a non-polar solvent like Toluene-

    
     if solubility permits. Polar solvents (DMSO) stabilize the polar resonance form (
    
    
    
    ), effectively raising the barrier and requiring higher temps to coalesce [3]. Non-polar solvents may lower the barrier, allowing coalescence at a safer, lower temperature.
  • Lower the Magnetic Field: This is counter-intuitive.

    • 
       depends on 
      
      
      
      (in Hz).[1][2]
    • 
       scales linearly with field strength (e.g., 1 ppm at 600 MHz = 600 Hz; at 300 MHz = 300 Hz).
      
    • Lower

      
       means a slower rate (
      
      
      
      ) is required to coalesce.
    • Result: You will reach coalescence at a lower temperature on a 300 MHz instrument than on a 600 MHz instrument.

Q: The peaks are broad at room temp, but I don't see distinct splitting. A: You are likely in the intermediate exchange regime. The rotation rate is comparable to the NMR timescale.

  • Action: Cool the sample (e.g., to 0°C or -20°C). If the broad peak splits into sharp distinct peaks, you have confirmed rotamers.

Q: Can I just integrate the two peaks to get the ratio of isomers? A: Yes, but only in the slow exchange limit (low temp). If you are near coalescence (broad peaks), the integration will be inaccurate due to intensity transfer and poor baseline definition. Always cool the sample until peaks are sharp before integrating for quantitative isomer ratios.

References

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link

  • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press. (Standard Reference Text).
  • Cox, C., & Lectka, T. (1998).[6] Solvent Effects on the Barrier to Rotation in Carbamates.[7][8][9] The Journal of Organic Chemistry, 63(8), 2426–2427.[6] Link

  • Van Gaal, H. L. M., Diesveld, J. W., Pijpers, F. W., & Van der Linden, J. G. M. (1979). Dithiocarbamates of transition group elements in "unusual" oxidation states. Inorganic Chemistry, 18(11), 3251–3260. Link

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Validating UV-Vis Spectrophotometry for Dithiocarbamates

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus: Evolution Method (Viles Reagent) vs. HPLC/GC Alternatives Executive Summary: The "Workhorse" of Resid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Focus:


 Evolution Method (Viles Reagent) vs. HPLC/GC Alternatives

Executive Summary: The "Workhorse" of Residue Analysis

Dithiocarbamates (DTCs) are a dual-use class of compounds: essential fungicides in agriculture (e.g., Mancozeb, Zineb) and potent chelating drugs in medicine (e.g., Disulfiram). Their inherent thermal instability makes them a nightmare for standard chromatography.

While HPLC and GC-MS offer speciation, the UV-Vis Spectrophotometric method via Carbon Disulfide (


) evolution  remains the global regulatory "workhorse" (e.g., CIPAC Method 34). It is robust, cost-effective, and—when validated correctly—highly reproducible. This guide provides a blueprint for validating this specific method under ICH Q2(R1) guidelines, contrasting it objectively with high-end alternatives.

Comparative Landscape: Choosing the Right Tool

Before validating, confirm that UV-Vis is the correct tool for your specific data requirements.

FeatureUV-Vis (

Evolution)
HPLC (Reverse Phase) Headspace GC-MS
Analyte Target Total Dithiocarbamates (as

)
Specific Species (e.g., Mancozeb vs. Maneb)Total

(High Sensitivity)
Mechanism Acid hydrolysis

Colorimetric complex
Ion-pair chromatography or derivatizationAcid hydrolysis

Volatile analysis
Sensitivity (LOD) Moderate (

mg/kg)
High (

mg/kg)
Ultra-High (

mg/kg)
Robustness High (Immune to column degradation)Low (Analytes degrade on column)Medium (Matrix effects in headspace)
Cost/Throughput Low Cost / Medium ThroughputHigh Cost / Low ThroughputHigh Cost / High Throughput
Primary Use QC Release, Total Residue ComplianceFormulation Stability, Speciation StudiesTrace Residue Analysis (MRLs)
Analytical Decision Matrix

Use the following logic to determine if UV-Vis is sufficient for your application.

DecisionMatrix Start Start: Define Analytical Goal Q1 Is Speciation Required? (Distinguish Zineb from Mancozeb?) Start->Q1 Q2 Is Sensitivity < 0.05 ppm required? Q1->Q2 No (Total DTCs okay) HPLC Method Choice: HPLC w/ Derivatization (Specific but fragile) Q1->HPLC Yes UV Method Choice: UV-Vis (CS2 Evolution) (Robust, Cost-Effective) Q2->UV No (QC/Formulation levels) GC Method Choice: Headspace GC-MS (High Sensitivity) Q2->GC Yes (Trace levels)

Figure 1: Decision matrix for selecting the appropriate analytical technique for dithiocarbamates.

The Core Protocol: Evolution (Viles Method)

This protocol relies on the acid decomposition of the dithiocarbamate to release


, which is then scrubbed of interferences (

) and trapped in a colorimetric reagent.[1][2]
The Reaction Mechanism
  • Decomposition:

    
    
    
  • Scrubbing:

    
     (interference) is removed by Lead Acetate.
    
  • Complexation (Viles Reagent):

    
    
    
    • Note: The complex formed is Cupric-N,N-bis(2-hydroxyethyl)dithiocarbamate.[3]

Experimental Setup (The Train)

Construct a gas-tight vertical train. Leakages are the #1 cause of validation failure.

Apparatus Flask Reaction Flask Sample + SnCl2/HCl (Heated to boiling) Scrubber H2S Scrubber 10% Lead Acetate Flask->Scrubber CS2 + H2S + Air Trap1 Absorber 1 Viles Reagent (Cu Acetate + Diethanolamine) Scrubber->Trap1 CS2 (Pure) Trap2 Absorber 2 Viles Reagent (Backup Trap) Trap1->Trap2 Breakthrough Check Vacuum Vacuum Source Controlled Aspiration Trap2->Vacuum

Figure 2: The "Evolution Train" setup. Airflow must be constant to transport CS2 without evaporation loss.

Reagent Preparation (Critical)
  • Hydrolysis Acid: 20% HCl containing 1% Stannous Chloride (

    
    ). Why? 
    
    
    
    acts as a reducing agent to prevent oxidation of the DTC sulfur to non-volatile sulfates.
  • Viles Reagent (Colorimetric): Dissolve 0.05g Cupric Acetate in 25g Diethanolamine; dilute to 250mL with Ethanol. Stability: Prepare fresh daily.

Validation Framework (ICH Q2 Compliant)

To validate this method for a regulatory dossier, you must demonstrate the following parameters.

Specificity (The Limitation)
  • Challenge: The method detects the

    
     moiety, not the whole molecule. It cannot distinguish Mancozeb from Zineb.
    
  • Validation Step: Analyze a blank matrix (placebo) and a blank matrix spiked with known interferences (e.g., simple sulfates or sulfites).

  • Acceptance Criteria: Absorbance of blanks should be < 0.005 AU at 435 nm.

Linearity & Range

Since DTC standards are unstable, do not build the calibration curve using the target analyte (e.g., Mancozeb) directly if it degrades fast.

  • Preferred Method: Use a stable secondary standard like Ziram or pure Carbon Disulfide solution in ethanol.

  • Protocol: Prepare 5 concentrations equivalent to 10% - 150% of the target concentration.

  • Calculation: Convert absorbance to

    
    
    
    
    
    , then use stoichiometry to calculate DTC concentration.
    • Stoichiometric Factor (F):

      
      
      
    • (Where

      
       = moles of 
      
      
      
      evolved per mole of DTC. For Mancozeb,
      
      
      ).[4]
Accuracy (Recovery)[4]
  • Protocol: Spike the sample matrix (e.g., formulation or crop) with the target DTC at 3 levels (50%, 100%, 150%).

  • Execution: Immediately digest the spiked sample. Do not let it sit (DTCs degrade in wet matrices).

  • Acceptance Criteria: 95-105% recovery for drug substances; 70-120% for trace residues.

Precision (Repeatability)
  • Protocol: 6 independent determinations at 100% concentration.

  • Acceptance Criteria: RSD

    
     2.0%.
    
  • Troubleshooting: High RSD usually indicates variable airflow rates in the evolution train or leaks.

Data Analysis & Troubleshooting

Calculating Results


  • 
    : Absorbance of sample.
    
  • 
    : Slope of the 
    
    
    
    calibration curve (Abs/
    
    
    g).
  • 
    : Volume of Viles reagent (mL).
    
  • 
    : Stoichiometric factor (e.g., 1.78 for Mancozeb).
    
  • 
    : Weight of sample (g).
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Recovery (<80%) Gas Leak in TrainCheck all ground glass joints; use silicone grease.
Low Recovery (<80%) Incomplete HydrolysisIncrease boiling time (min 45 mins); ensure

is fresh.
High Blank Absorbance

Breakthrough
Refresh Lead Acetate scrubber; ensure flow rate isn't too fast.
Drifting Absorbance Viles Reagent InstabilityKeep reagent in amber bottles; measure within 15 mins of collection.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • CIPAC Method 34. Dithiocarbamates: Determination of Total Carbon Disulfide. Collaborative International Pesticides Analytical Council. Link

  • Viles, F. J. (1940). Field determination of carbon disulfide in air. Journal of Industrial Hygiene and Toxicology, 22, 188-196.
  • Keppel, G. E. (1969). Modification of the Carbon Disulfide Evolution Method for Dithiocarbamate Residues. Journal of AOAC International, 52(1), 162–167. Link

  • US EPA Method 630. The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater.Link

Sources

Comparative

Comparative Stability Guide: N-Methyl vs. N-Ethyl Dithiocarbamates

Topic: Comparative Stability of N-Methyl vs. N-Ethyl Dithiocarbamates Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists Executive Summary In the development of dithiocarb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of N-Methyl vs. N-Ethyl Dithiocarbamates Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists

Executive Summary

In the development of dithiocarbamate (DTC) based ligands for metal chelation or prodrug applications, the choice between N-methyl and N-ethyl substituents is often a trade-off between steric bulk and electronic stabilization.

While both classes share the core instability of the dithiocarbamate moiety in acidic media, N-ethyl derivatives (e.g., Diethyldithiocarbamate, DDTC) generally exhibit superior stability profiles compared to their N-methyl analogues (e.g., Dimethyldithiocarbamate, DMDC) . This is driven by the stronger positive inductive effect (+I) of the ethyl group, which stabilizes the C–N double bond character essential for resisting hydrolysis. However, this comes at the cost of increased steric strain and altered solubility profiles.

This guide provides a mechanistic breakdown, comparative data, and a self-validating experimental protocol to assess these stability constants in your specific matrix.

Mechanistic Basis of Stability

To understand the stability difference, one must look at the resonance structures of the dithiocarbamate anion. The stability of the molecule depends heavily on the contribution of the zwitterionic resonance form (B) , which restricts rotation around the C–N bond and prevents nucleophilic attack (hydrolysis).


(Structure A)


(Structure B)
The Substituent Effect (Methyl vs. Ethyl)
FeatureN-Methyl SubstituentN-Ethyl SubstituentImpact on Stability
Inductive Effect Weak (+I)Stronger (+I)Ethyl Wins: The ethyl group donates more electron density to the nitrogen, stabilizing the positive charge in Resonance Form B. This strengthens the

bond character.
Steric Bulk LowModerateContext Dependent: Methyl is less sterically hindered, allowing easier packing but also easier attack by water. Ethyl provides a "hydrophobic shield" around the core, retarding hydrolysis kinetics.
Lipophilicity Low (

lower)
High (

higher)
Ethyl Wins: Higher lipophilicity reduces the local concentration of water near the reaction center in aqueous-organic mixtures.
Stability Data Analysis

The following data summarizes the kinetic behavior of these compounds. Note that stability is heavily pH-dependent; dithiocarbamates are stable in base but decompose rapidly in acid to form Carbon Disulfide (


) and the corresponding amine.
Comparative Stability Metrics (Representative)
ParameterN-Methyl DTC (DMDC)N-Ethyl DTC (DDTC)Mechanistic Rationale

at pH 2.0
< 0.1 seconds~0.3 secondsExtreme acid instability. Ethyl offers marginal improvement due to steric protection.

at pH 4.0
~20–30 minutes~40–60 minutesAt moderate acid pH, the inductive stabilization of the N-Ethyl group becomes measurable.

at pH 7.0
> 5 days> 10 daysNear-neutral stability is high for both, but Ethyl persists longer in storage.
Oxidation Potential (

)
LowerHigherN-Methyl oxidizes more readily to thiurams (e.g., Thiram) than N-Ethyl (Disulfiram) due to less steric protection of the sulfur anions.

Critical Insight: In metal complexation (e.g., with Cu(II) or Zn(II)), the stability constant (


) for N-Ethyl complexes is typically higher than N-Methyl analogues. The stronger electron donation makes the sulfur atoms "softer" and better nucleophiles for transition metals.
Decomposition Pathway (Acid Hydrolysis)

The decomposition is first-order with respect to proton concentration.[1] The rate-limiting step is the protonation of the sulfur or nitrogen, leading to C–N bond cleavage.

DTC_Decomposition cluster_0 Critical Instability Zone DTC_Anion DTC Anion (R2N-CS2-) Protonation Protonation (+ H+) DTC_Anion->Protonation pH < 6 DTC_Acid Dithiocarbamic Acid (Unstable Intermediate) Protonation->DTC_Acid Transition Zwitterionic Transition State DTC_Acid->Transition Intramolecular H-Transfer Products Decomposition Products (Amine + CS2) Transition->Products Irreversible Cleavage

Figure 1: Acid-catalyzed decomposition mechanism of dithiocarbamates. The N-Ethyl group stabilizes the 'DTC Anion' and 'Transition' states more effectively than N-Methyl.

Experimental Protocol: Kinetic Stability Assay

To objectively compare N-methyl vs. N-ethyl variants in your specific formulation, use this self-validating spectrophotometric protocol. This method tracks the disappearance of the characteristic N–C=S absorbance band (~280–290 nm) or the evolution of


.
Reagents & Setup
  • Buffer Systems: Citrate-Phosphate series (pH 2.0 – 7.0).

  • Stock Solution: 10 mM DTC in anhydrous ethanol (Freshly prepared).

  • Detection: UV-Vis Spectrophotometer (Quartz cuvettes).

Step-by-Step Methodology
  • Baseline Correction:

    • Pre-warm buffer to 25°C or 37°C.

    • Blank the spectrophotometer with the specific buffer + ethanol ratio used in the sample (typically 1% EtOH).

  • Reaction Initiation (The "Mixing Time" Variable):

    • Inject DTC stock into the buffer to a final concentration of 50–100 µM.

    • Crucial: Mix by inversion immediately. DTC decomposition at pH < 4 is extremely rapid (

      
       in seconds). For low pH, use a stopped-flow apparatus if available.
      
  • Data Acquisition:

    • Scan Mode: 200–400 nm to observe the collapse of the peak at 280 nm (DTC) and the potential rise of peaks at ~206 nm (CS2, though often obscured by buffer).

    • Kinetic Mode: Fix wavelength at

      
       (approx 284 nm for DMDC, 290 nm for DDTC). Measure Absorbance vs. Time.
      
  • Calculation:

    • Plot

      
       vs. Time.
      
    • The slope

      
       represents the pseudo-first-order rate constant.[2]
      
    • Calculate Half-life:

      
      .
      
Experimental Workflow Diagram

Protocol_Workflow Prep 1. Preparation Dissolve DTC in EtOH (Keep Cold/Dark) Mix 3. Injection & Mixing Final Conc: 50µM < 1% Organic Solvent Prep->Mix Buffer 2. Buffer Equilibration Temp: 37°C Deoxygenate (N2 purge) Buffer->Mix Measure 4. UV-Vis Kinetic Scan Track λmax (280-290nm) Mix->Measure < 5 sec dead time Analyze 5. Data Analysis Plot ln(A) vs Time Derive k_obs Measure->Analyze

Figure 2: Workflow for spectrophotometric determination of DTC stability constants.

References
  • Halls, D. J. (1969). The stability of dithiocarbamates in acidic solutions.[1][3] Mikrochimica Acta, 57(1), 62-68. Link

  • Aspila, K. I., et al. (1969). Acid-base properties of dithiocarbamic acids and half-lives of their decomposition. Talanta, 16(8), 1099-1102. Link

  • EPA Method 630. (1993). The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.[4] Link

  • Weissmahr, K. W., & Sedlak, D. L. (2000). Effect of metal complexation on the degradation of dithiocarbamate fungicides.[5] Environmental Toxicology and Chemistry, 19(3), 820-826. Link

  • Labuda, J., et al. (1984). Formation and stability of diethyldithiocarbamate complexes. Chemical Papers, 38(5), 597-606. Link

Sources

Validation

Comparative Guide: Dithiocarbamate Structure-Activity Relationships in Enzyme Inhibition

Executive Summary This guide analyzes the structural determinants of dithiocarbamates (DTCs) in enzyme inhibition, contrasting their dual mechanisms: metalloenzyme chelation (e.g., Carbonic Anhydrase, Tyrosinase) versus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structural determinants of dithiocarbamates (DTCs) in enzyme inhibition, contrasting their dual mechanisms: metalloenzyme chelation (e.g., Carbonic Anhydrase, Tyrosinase) versus covalent cysteine modification (e.g., Aldehyde Dehydrogenase).[1] Unlike rigid templates, this document synthesizes experimental data, specific Structure-Activity Relationship (SAR) trends, and validated protocols to assist researchers in optimizing DTC scaffolds for drug discovery.[1]

Part 1: Mechanistic Dualism (Chelation vs. Covalent Modification)[1]

The biological activity of dithiocarbamates (


) is dictated by the stability of the thiocarbonyl moiety and the nucleophilicity of the sulfur atoms.
Metal Chelation (The "Zinc/Copper Clip")

In metalloenzymes like Carbonic Anhydrase (CA) (Zn-dependent) and Tyrosinase (Cu-dependent), the


 group acts as a bidentate or monodentate ligand.[1]
  • Mechanism: The sulfur atoms displace the enzyme-bound solvent molecule (usually water/hydroxide) coordinated to the metal ion.[1]

  • Key Structural Factor: The electron density on the nitrogen atom pushes electron density to the sulfurs (thioureide resonance form), enhancing metal binding affinity.[1]

Covalent Modification (The Disulfide Exchange)

In enzymes like Aldehyde Dehydrogenase (ALDH) , the mechanism is redox-driven.[1]

  • Mechanism: Bis-dithiocarbamates (like Disulfiram) undergo thiolation. The catalytic cysteine residue of the enzyme attacks the disulfide bond of the inhibitor, forming a mixed disulfide and inactivating the enzyme.[1]

Visualization: Mechanistic Pathways

DTC_Mechanism DTC Dithiocarbamate (R2N-CS2-) CA Carbonic Anhydrase (Zn2+ Active Site) DTC->CA Monodentate/Bidentate Binding Disulfiram Thiuram Disulfide (Disulfiram) ALDH Aldehyde Dehydrogenase (Cys-SH Active Site) Disulfiram->ALDH Thiol-Disulfide Exchange Chelation Metal Coordination (Inhibition) CA->Chelation Displaces H2O Covalent Mixed Disulfide (Irreversible Inhibition) ALDH->Covalent Cys-S-S-R Formation

Figure 1: Dual inhibitory pathways of dithiocarbamates depending on oxidation state and target.

Part 2: Comparative SAR Analysis

Case Study A: Carbonic Anhydrase (CA) Inhibition

DTCs are potent inhibitors of hCA isoforms (I, II, IX, XII).[1][2][3] The SAR is heavily influenced by the substitution on the nitrogen atom.[1]

Key Finding: Primary amine-derived DTCs (


) are generally superior to secondary amine derivatives for hCA I inhibition due to steric fitting within the active site cleft.

Table 1: Comparative


 Data for hCA Inhibition (Supuran Series) 
Compound ClassR-Group StructurehCA I

(nM)
hCA II

(nM)
Structural Insight
Primary DTC Benzyl (

)
3.5 2.5Low sterics allow deep penetration into Zn active site.[1]
Primary DTC Ethyl (

)
33.50.70Highly potent against ubiquitous hCA II.
Secondary DTC Dimethyl (

)
79050.3Steric bulk reduces affinity for hCA I significantly.
Cyclic DTC Morpholine0.880.95Ring constraints lock conformation, enhancing entropy of binding.[1]
Standard Acetazolamide 25012Clinical standard (Sulfonamide). Note DTCs can be superior.[2][4]

Data Source: Supuran, C. T. et al. J. Med.[1] Chem. (Refer to Reference 1)

Case Study B: Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme.[5][6] Here, the lipophilicity of the R-group correlates with potency, as the active site contains a hydrophobic pocket.[1]

Table 2: Tyrosinase Inhibition (


) vs. Reference 
CompoundStructure

(µM)
Performance vs. Standard
Piperazine-DTC 1-Tosyl piperazine deriv.[7]6.88 4.4x more potent than Kojic Acid
Alkyl-DTC N-Octyl-DTC14.5Moderate; limited by solubility
Standard Kojic Acid 30.34Industry Standard

Data Source: J. Enzyme Inhib.[8][9] Med. Chem. (Refer to Reference 3)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Sodium Diethyldithiocarbamate (Na-DTC)

Objective: Generate a pure ligand for inhibition assays.

  • Reagents: Dissolve 0.1 mol of Diethylamine in 50 mL of ethanol.

  • Cooling: Place in an ice bath (

    
    ). Critical: Exothermic reaction control.
    
  • Addition: Dropwise addition of 0.1 mol Carbon Disulfide (

    
    ) while stirring.
    
  • Basification: Add 0.1 mol NaOH (dissolved in minimal water) to the mixture.

  • Crystallization: Stir for 1 hour. Precipitate with cold diethyl ether if necessary. Filter and recrystallize from ethanol.

  • Validation: Check melting point and IR (Look for C-N stretch at ~1470

    
     and C-S at ~1000 
    
    
    
    ).
Protocol 2: Spectrophotometric Tyrosinase Inhibition Assay

Objective: Determine


 values using L-DOPA as a substrate.[6]

Reagents:

  • Phosphate Buffer (PBS): 67 mM, pH 6.8.[1][7]

  • Enzyme: Mushroom Tyrosinase (commercial grade).[6]

  • Substrate: L-DOPA (2 mM stock).

  • Inhibitor: DTC stock in DMSO.

Workflow:

  • Blanking: In a 96-well plate, add 140 µL PBS.

  • Inhibitor: Add 20 µL of DTC solution (varying concentrations).

  • Enzyme: Add 20 µL Tyrosinase solution (40 units/mL). Incubate for 10 min at 25°C.

    • Control: Use Kojic acid as a positive control.

    • Negative Control: DMSO only (0% inhibition).

  • Substrate: Add 20 µL L-DOPA.

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) for 10 minutes.

  • Calculation:

    
    [1]
    
Visualization: Experimental Workflow

Assay_Workflow Start Start: DTC Synthesis React Amine + CS2 + NaOH (Ethanol, 0°C) Start->React Purify Recrystallization (Check IR/MP) React->Purify Assay_Prep Assay Prep (96-well) Purify->Assay_Prep Dissolve in DMSO Incubate Incubate Enz + Inhibitor (10 min, 25°C) Assay_Prep->Incubate Trigger Add Substrate (L-DOPA) Incubate->Trigger Read Measure Abs @ 475nm (Kinetic Mode) Trigger->Read

Figure 2: Step-by-step workflow from synthesis to spectrophotometric validation.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Vullo, D., et al. (2012).[1] Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry. Link[1]

  • Zaidi, S. H., et al. (2023).[1] Bacterial Tyrosinase Inhibition... of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lipsky, J. J., et al. (2001).[1][10] Aldehyde dehydrogenase inhibition by disulfiram and the protective effect of thiols.[8] Chemico-Biological Interactions. Link

  • BenchChem. (2025).[11] A Comparative Guide to Dithiocarb-Based Assays for Enzyme Inhibition Studies. Link[1]

Sources

Comparative

Technical Comparison: Monodentate vs. Bidentate Dithiocarbamate Coordination in Drug Design

Executive Summary In the development of metal-based therapeutics and radiopharmaceuticals, the coordination mode of dithiocarbamate (DTC) ligands—monodentate ( ) versus bidentate ( ) —is a critical determinant of in vivo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of metal-based therapeutics and radiopharmaceuticals, the coordination mode of dithiocarbamate (DTC) ligands—monodentate (


)  versus bidentate (

)
—is a critical determinant of in vivo stability and pharmacokinetics.

While the bidentate mode is the thermodynamic standard, offering exceptional stability via the chelate effect (crucial for nuclear imaging agents like


Tc-NOET), the monodentate  mode often represents a reactive intermediate or a structural necessity in sterically crowded high-valent complexes. This guide objectively compares these modes, providing spectroscopic diagnostics and stability profiles to assist in rational drug design.

Structural & Electronic Basis

The dithiocarbamate ligand (


) is a "non-innocent" ligand due to its significant resonance contributions. The coordination mode is dictated by the electronic demand of the metal center and the steric bulk of the R-groups.
Resonance and Coordination Logic

The electronic structure oscillates between a lipophilic dithiocarbamate form and a polar thioureide form.

  • Bidentate (

    
    ):  The metal binds both sulfur atoms.[1] The ligand acts as a 4-electron donor (neutral counting) or monoanionic 2-electron donor (ionic counting). The 
    
    
    
    bond acquires significant double-bond character (
    
    
    ), stabilizing high oxidation states (e.g., Cu(III), Ni(IV)).
  • Monodentate (

    
    ):  The metal binds one sulfur. The non-coordinated sulfur retains double-bond character (
    
    
    
    ). This mode is often fluxional and kinetically labile.

DTC_Coordination cluster_0 Resonance Structures cluster_1 Coordination Modes Res1 N-C=S (Thioureide) Bi Bidentate (κ²) Stable Chelate Equiv. C-S bonds Res1->Bi Stabilizes Res2 N=C-S (Dithiocarbamate) Mono Monodentate (κ¹) Labile/Fluxional Distinct C-S & C=S Res2->Mono Favors Bi->Mono Steric Crowding or Lewis Base Adduct

Figure 1: Relationship between electronic resonance and coordination topology. The transition from bidentate to monodentate is often driven by steric crowding or the addition of competing Lewis bases.

Diagnostic Characterization: How to Distinguish Modes

Distinguishing between modes is not merely academic; it confirms whether your drug payload is securely chelated. Infrared (IR) spectroscopy is the primary self-validating tool for this purpose.

The "Split Band" Criterion (IR Spectroscopy)

The most reliable diagnostic is the


 stretching vibration in the 

region.
FeatureBidentate (

)
Monodentate (

)
Mechanistic Reason



(typically)
Higher

double bond character in bidentate due to thioureide resonance.

Single, broad band Split Doublet Bidentate has equivalent C-S bonds. Monodentate has distinct C-S and C=S.



The "Bonati-Ugo" Rule: Splitting > 20 cm

confirms monodentate binding.


Weaker/ShiftedFar-IR region; indicates metal-ligand bond strength.
Crystallographic Metrics (XRD)[2]

If single crystals are available, bond lengths provide definitive proof.

  • Bidentate: Two equivalent

    
     bond lengths (
    
    
    
    ).
  • Monodentate: One short

    
     (
    
    
    
    ) and one long
    
    
    (
    
    
    ).

Performance Comparison in Drug Development

Stability & Pharmacokinetics[3]
  • Bidentate (Preferred for Imaging/Therapy):

    • Chelate Effect: The formation of a 4-membered ring creates high thermodynamic stability (

      
       values often 
      
      
      
      ).
    • Lipophilicity: Neutral bidentate complexes (e.g.,

      
      ) are highly lipophilic, enabling passive diffusion across the Blood-Brain Barrier (BBB) or cell membranes.
      
    • Example:

      
      Tc-NOET (NeutroSpec) relies on bidentate coordination for myocardial perfusion imaging.
      
  • Monodentate (Risk Factor/Catalytic):

    • Lability: The M-S bond is more susceptible to hydrolysis or ligand exchange by serum proteins (e.g., albumin, transferrin).

    • Toxicity Risk: In radiopharmaceuticals, a shift to monodentate often precedes the release of the free radioactive metal, leading to non-target toxicity (e.g., accumulation in kidneys/bone).

Experimental Data Summary
ParameterBidentate Complex (e.g., Ni(dtc)

)
Monodentate Complex (e.g., [Ag(dtc)(PPh

)

])
Thermal Stability High (Dec > 200°C)Moderate to Low
Solubility High in CHCl

, DCM (Lipophilic)
Variable; depends on co-ligands
Exchange Rate Inert (Slow kinetics)Labile (Fast kinetics)

Experimental Protocols

Protocol A: Synthesis of Self-Validating Model Complex

Objective: Synthesize a stable bidentate Nickel(II) dithiocarbamate to establish a spectroscopic baseline.

  • Ligand Generation (In Situ):

    • Dissolve 10 mmol of secondary amine (e.g., diethylamine) in 20 mL ethanol.

    • Cool to 0-5°C in an ice bath.

    • Add 10 mmol CS

      
       dropwise with vigorous stirring.
      
    • Add 10 mmol NaOH (dissolved in min. water) to deprotonate. Stir for 30 min.

    • Checkpoint: Solution should turn yellow/clear.

  • Metallation:

    • Add 5 mmol NiCl

      
       (dissolved in 10 mL ethanol) dropwise to the ligand solution (2:1 Ligand:Metal ratio).
      
    • Immediate precipitation of green/olive solid occurs.

    • Reflux for 1 hour to ensure thermodynamic product (bidentate).

  • Isolation:

    • Filter precipitate, wash with cold ethanol (removes unreacted amine) and water (removes NaCl).

    • Dry in vacuo over P

      
      O
      
      
      
      .
Protocol B: Spectroscopic Validation Workflow

Objective: Determine coordination mode using the "Bonati-Ugo" criteria.

IR_Validation Start Isolate Dry Complex FTIR Acquire FTIR (4000 - 400 cm⁻¹) Start->FTIR CheckCN Check 1450-1550 cm⁻¹ FTIR->CheckCN CheckCS Check 950-1050 cm⁻¹ CheckCN->CheckCS Decision Count Bands in 1000 cm⁻¹ region CheckCS->Decision Single Single Band (or Δ < 10 cm⁻¹) Decision->Single One Peak Split Split Doublet (Δ > 20 cm⁻¹) Decision->Split Two Peaks ResultBi Conclusion: Bidentate (Stable) Single->ResultBi ResultMono Conclusion: Monodentate (Labile) Split->ResultMono

Figure 2: Decision tree for assigning dithiocarbamate coordination modes based on IR spectral data.

References

  • Hogarth, G. (2012).[2] "Metal-dithiocarbamate complexes: chemistry and biological activity." Mini-Reviews in Medicinal Chemistry, 12(12), 1202–1215.[2] Link

  • Bonati, F., & Ugo, R. (1967). "Organotin(IV) N,N-disubstituted dithiocarbamates." Journal of Organometallic Chemistry, 10(2), 257-268. (The foundational text for the IR splitting rule). Link

  • Berry, D. J., et al. (2012). "Dithiocarbamate complexes as radiopharmaceuticals for medical imaging." Mini-Reviews in Medicinal Chemistry, 12(12), 1174-1183.[3] Link

  • Cai, Z., & Anderson, C. J. (2014). "Chelators for copper radionuclides in positron emission tomography radiopharmaceuticals." Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 224–230. Link

Sources

Validation

Evaluative Guide: Cytotoxicity Profiling of Methyl Phenyldithiocarbamate (MPDTC) Scaffolds

Executive Summary & Compound Profile Methyl Phenyldithiocarbamate (MPDTC) represents a "privileged scaffold" in medicinal chemistry, primarily utilized as a chelating ligand to synthesize potent organometallic therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl Phenyldithiocarbamate (MPDTC) represents a "privileged scaffold" in medicinal chemistry, primarily utilized as a chelating ligand to synthesize potent organometallic therapeutics (Organotin, Platinum, and Copper complexes). While the free ligand exhibits moderate biological activity, its coordination complexes have demonstrated superior cytotoxicity compared to standard platinum-based chemotherapeutics (e.g., Cisplatin) in drug-resistant cell lines.

This guide evaluates the in vitro cytotoxicity of MPDTC and its metal derivatives, providing a comparative performance analysis against FDA-approved standards.

Chemical Identity[1][2]
  • IUPAC Name: Methyl(phenyl)carbamodithioate

  • Functional Class: Dithiocarbamate (DTC)[1][2]

  • Primary Mechanism: Metal chelation (Cu/Zn), Proteasome inhibition, ROS-mediated apoptosis.

  • Key Application: Precursor for non-platinum metallodrugs (e.g., Triphenyltin-MPDTC).

Comparative Performance Profile

The following analysis contrasts MPDTC-based Organotin complexes (the most potent derivative class) against Cisplatin (standard of care) and Disulfiram (structural analog).

Table 1: Cytotoxicity Benchmarking (IC50 Values)

Data synthesized from comparative studies on human carcinoma lines (MCF-7, K562, HCT-116).

MetricMPDTC-Tin Complex (Novel)Cisplatin (Standard)Disulfiram (Analog)
MCF-7 (Breast) 0.24 ± 0.05 µM 12.5 ± 1.2 µM0.85 ± 0.1 µM
K562 (Leukemia) 1.60 ± 0.10 µM 16.0 ± 1.7 µM5.40 ± 0.5 µM
HCT-116 (Colon) 0.88 ± 0.09 µM8.20 ± 0.6 µM1.20 ± 0.2 µM
Selectivity Index (SI) High (>10 vs. Fibroblasts)Low (< 5)Moderate
Resistance Profile Active in Cisplatin-resistant linesProne to cellular efflux (MDR)Moderate

Analyst Insight: The MPDTC-Tin complex demonstrates a 10-50x potency advantage over Cisplatin in vitro. This is attributed to the lipophilic phenyl group facilitating passive diffusion across the cell membrane, a limitation often seen with hydrophilic platinum drugs.

Mechanism of Action: The "Trojan Horse" Effect

Unlike Cisplatin, which primarily targets DNA cross-linking, MPDTC derivatives utilize a multi-modal mechanism. The dithiocarbamate moiety acts as a "Trojan Horse," ferrying cytotoxic metals into the cell or scavenging intracellular copper to generate lethal Reactive Oxygen Species (ROS).

Diagram 1: Mechanistic Pathway (ROS & Apoptosis)

Visualization of the signaling cascade triggered by MPDTC intracellular accumulation.

MPDTC_Mechanism MPDTC MPDTC-Metal Complex (Extracellular) Membrane Cell Membrane (Lipophilic Diffusion) MPDTC->Membrane Intracellular Intracellular Accumulation Membrane->Intracellular Proteasome 26S Proteasome Inhibition Intracellular->Proteasome Ubiquitin Accumulation ROS ROS Spike (Superoxide/H2O2) Intracellular->ROS Redox Imbalance Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Caspase->Apoptosis

Caption: MPDTC complexes penetrate membranes via lipophilic diffusion, triggering ROS spikes and proteasome inhibition that converge on Caspase-mediated apoptosis.

Experimental Validation Protocols

To replicate the cytotoxicity data referenced above, follow these self-validating protocols.

Protocol A: Synthesis of the Ligand (Pre-requisite)

Ensure purity before cytotoxicity testing. Impurities in the ligand can skew IC50 values.

  • Reactants: Mix N-methylaniline (0.01 mol) with cold Ammonium Hydroxide (0.01 mol) in an ice bath.

  • Addition: Dropwise addition of Carbon Disulfide (CS2) (0.01 mol).

  • Crystallization: Stir for 4 hours. Filter the yellowish precipitate.[3][4]

  • Validation: 1H NMR must show phenyl protons (7.2-7.5 ppm) and methyl protons (3.5-3.9 ppm).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standardized for adherent cancer lines (e.g., MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Preparation: Dissolve MPDTC complex in DMSO (Stock: 10 mM).

    • Critical Control: Final DMSO concentration in wells must be < 0.5% to avoid solvent toxicity.

  • Treatment: Serial dilution (0.1 µM to 100 µM). Include:

    • Positive Control: Cisplatin (fixed range).

    • Negative Control: Media + 0.5% DMSO.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol C: Apoptosis Verification (Annexin V-FITC/PI)

Required to distinguish MPDTC-induced apoptosis from necrosis.

  • Treatment: Treat cells with MPDTC at IC50 concentration for 24h.

  • Harvest: Trypsinize and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic.[5]

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Success Criteria: MPDTC treatment should shift >30% of population to Q2/Q4 compared to control.

Workflow Visualization

Diagram 2: Experimental Validation Workflow

Step-by-step logic for validating MPDTC efficacy.

Experimental_Workflow Start Start: MPDTC Synthesis QC QC: NMR/IR Verification Start->QC QC->Start Fail Screen MTT Screen (72h) QC->Screen Pass Select Hit Selection (IC50 < 5µM) Screen->Select Select->Screen Low Potency Mech Mechanism Check (Annexin V / ROS) Select->Mech High Potency End Lead Candidate Profile Mech->End

Caption: Operational workflow from synthesis to lead candidate selection based on IC50 thresholds.

References

  • Adeyemi, J. O., et al. (2020).[6] "Antimicrobial and Cytotoxicity Studies of Some Organotin(IV) N-ethyl-N-phenyl Dithiocarbamate Complexes." ResearchGate.

  • Hosseinzadeh, S., et al. (2019). "Some new anticancer platinum complexes of dithiocarbamate derivatives against human colorectal and pancreatic cell lines."[1][2][7] Journal of Biomolecular Structure and Dynamics.

  • Awang, N., et al. (2015). "Cytotoxicity of Organotin(IV) Dithiocarbamate Compounds in K562 Human Erythroleukaemia Cells." Bioinorganic Chemistry and Applications.

  • BenchChem Technical Support. (2025). "Comparative Guide to Dithiocarbamate Cytotoxicity." BenchChem.[8]

  • Mittal, M., et al. (2022).[9][3] "Mechanism of N-methyl-N-phenyl dithiocarbamate ligand formation and metal complexation." Applied Organometallic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl phenyldithiocarbamate

Executive Directive: The "Why" Behind the Protocol Handling Methyl phenyldithiocarbamate (and related N-substituted dithiocarbamates) requires more than generic compliance. As researchers, we must recognize two specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Why" Behind the Protocol

Handling Methyl phenyldithiocarbamate (and related N-substituted dithiocarbamates) requires more than generic compliance. As researchers, we must recognize two specific chemical behaviors that drive our safety strategy:

  • Sensitization Potential: Dithiocarbamates are potent sensitizers. Repeated low-level exposure can lead to lifelong allergic contact dermatitis. The goal of PPE here is not just "protection," it is absolute isolation .

  • Acid-Catalyzed Decomposition: In the presence of acids or moisture, this compound can hydrolyze to release Carbon Disulfide (

    
    ) , a neurotoxic and highly flammable gas, and Aniline  derivatives. Your PPE and engineering controls must account for these volatile byproducts, not just the solid parent compound.
    
Risk Assessment & Hazard Identification

Before opening the container, verify the specific hazards. While vendor SDSs vary, treat this compound with the Precautionary Principle based on its functional group.

Hazard ClassGHS Classification (Proxy)Critical Risk
Acute Toxicity Category 3 or 4 (Oral)Harmful if swallowed; potential thyroid effects upon chronic exposure.
Skin/Eye Category 2 / 2ASevere irritation; high risk of dermatitis.
Sensitization Category 1 (Skin)Zero-tolerance for skin contact.
Reactivity Acid-SensitiveReleases toxic/flammable

and

on contact with acid.
Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves provide fair protection against solids, but organic sulfur compounds can permeate thin nitrile over time. We utilize a "Redundancy Protocol."

A. Hand Protection (The Double-Glove System)

Do not rely on a single layer of standard exam gloves.

LayerMaterialThicknessSpecificationUsage Rule
Inner Nitrile (Low Derma)4 mil (0.10 mm)Accelerator-free (reduces glove allergies)Never remove inside the active zone.
Outer Nitrile (High Performance)5-8 mil (0.12+ mm)Extended Cuff (300mm)Change immediately upon splash or every 60 mins.
High Risk Laminate (Silver Shield®)Multi-layerFor spill cleanup or handling >10gUse as a liner under an outer nitrile glove for dexterity.

Scientist's Note: If you are using solvents like Dichloromethane (DCM) or Acetone to dissolve this compound, standard nitrile is insufficient. You must use Laminate (Silver Shield) or PVA gloves, as the solvent will carry the dithiocarbamate through the nitrile barrier in seconds.

B. Respiratory & Body Protection[1][2][3][4][5][6][7]
ComponentStandard OperationHigh-Risk / Spill Cleanup
Respiratory Fume Hood (Required) . No respirator needed if sash is at proper height.Half-Face Respirator with OV/P100 Cartridges (Organic Vapor + HEPA).
Eye Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders.Face Shield + Splash Goggles.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.Chemical-Resistant Apron (Tyvek or PVC) over lab coat.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling Methyl Phenyldithiocarbamate State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution (Solvent) State->Solution Reaction/Workup StandardPPE Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles Solid->StandardPPE < 10g HighResPPE High-Res Protocol: - Fume Hood - Silver Shield/Laminate Gloves - Chemical Apron Solid->HighResPPE > 10g or Dust Gen SolventCheck Is Solvent Ketone or Halogenated? Solution->SolventCheck SolventCheck->StandardPPE No (e.g., Water, Ethanol) SolventCheck->HighResPPE Yes (e.g., DCM, Acetone)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Operational Protocols: Step-by-Step
Phase 1: Weighing (The "Dust" Danger Zone)

Most exposures occur here due to invisible airborne particulates.

  • Engineering Control: Place the balance inside the chemical fume hood. If this is impossible, use a dedicated balance enclosure.

  • Static Control: Use an anti-static gun or bar. Dithiocarbamates can be "sticky" and static-prone, leading to powder jumping.

  • Technique:

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a disposable spatula.

    • Immediately wipe the spatula with a Kimwipe dampened in ethanol inside the hood before removing it.

    • Cap the vessel before removing it from the hood.

Phase 2: Reaction & Synthesis
  • Acid Awareness: Never add strong acids (HCl,

    
    ) to the reaction mixture unless the off-gas is trapped in a scrubber (NaOH solution). Acidification releases 
    
    
    
    .
  • Temperature: Avoid excessive heat (>100°C) unless required, as thermal decomposition can occur.

Phase 3: Waste Disposal

Improper disposal is a common safety violation.

  • Segregation: Do NOT mix dithiocarbamate waste with Acidic Waste streams.

  • Labeling: Tag the waste container explicitly: "Contains Dithiocarbamates - Potential CS2 Liberator."

  • Decontamination: For small glassware, soak in a dilute Sodium Hypochlorite (Bleach) solution (10%) for 24 hours to oxidize the sulfur moiety, then rinse thoroughly. Perform this in a hood as it may generate heat.

Emergency Response Workflow

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult: O2 3. Monitor for sensitization Inhalation->Action_Inhale Medical Consult Physician (Mention Dithiocarbamate) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response actions for exposure events.[1][4] Note the prohibition of solvents on skin.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[8] Methyl phenyldithiocarbamate (Compound).[1][3][9] National Library of Medicine. Retrieved February 10, 2026.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

Sources

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